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  • Product: 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide
  • CAS: 1164-72-3

Core Science & Biosynthesis

Foundational

Pharmacokinetics and pharmacodynamics of CAS 1164-72-3

An In-Depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Characterization of 7-Methoxy-4-methylcoumarin (CAS 1164-72-3) Foreword The journey of a chemical entity from a laboratory curiosity to a potential t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Characterization of 7-Methoxy-4-methylcoumarin (CAS 1164-72-3)

Foreword

The journey of a chemical entity from a laboratory curiosity to a potential therapeutic agent is paved with rigorous scientific investigation. Central to this endeavor is the thorough characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides a comprehensive framework for elucidating these properties for 7-methoxy-4-methylcoumarin (CAS 1164-72-3). As a member of the coumarin family—a class of compounds renowned for its diverse pharmacological activities—understanding the specific behavior of this molecule is paramount for any future development efforts.[1][2][3] This document is structured not as a rigid template, but as a logical, causality-driven narrative, reflecting the fluid and interconnected nature of preclinical drug discovery. We will delve into not just the "what" and "how" of experimental protocols, but the critical "why," providing the foundational insights necessary for robust and reliable data generation.

Section 1: Compound Profile and Physicochemical Properties

7-Methoxy-4-methylcoumarin is a synthetically accessible derivative of the benzopyrone family.[3] Its core structure is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.[2] Before embarking on complex biological assays, a firm grasp of its fundamental physicochemical properties is essential, as these characteristics profoundly influence its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]

PropertyValueSource
CAS Number 2555-28-4[5]
Molecular Formula C₁₁H₁₀O₃Generic Chemical Databases
Molecular Weight 190.20 g/mol Generic Chemical Databases
Appearance White to off-white crystalline powderGeneric Chemical Databases
Purity ≥98% (Commercial)[5]
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol); Poor aqueous solubility is anticipated.[4]

Note: Poor aqueous solubility is a common challenge that can invalidate permeability and metabolism data if not properly addressed in formulation.[4]

Section 2: Pharmacokinetic (PK) Elucidation: The Fate of the Molecule

Pharmacokinetics is the study of "what the body does to the drug." A comprehensive PK profile is crucial for predicting in vivo exposure, guiding dose selection, and understanding potential liabilities.[4][6] We will now detail the core in vitro assays essential for building this profile.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. The Caco-2 permeability assay is the industry gold standard for predicting this process in vitro.[7][8][9] This model utilizes a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal barrier, complete with tight junctions and active transporters.[9]

Causality Behind Experimental Choices: We employ a bidirectional assay (measuring transport from apical-to-basolateral, A-B, and basolateral-to-apical, B-A) for a critical reason: to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[9][10] An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux, a common cause of poor oral bioavailability.[10] The integrity of the cell monolayer is paramount; thus, continuous monitoring via Transepithelial Electrical Resistance (TEER) is a non-negotiable quality control step.[9][11]

Step-by-Step Methodology:

  • Cell Seeding and Differentiation: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a differentiated, polarized monolayer.[12]

  • Monolayer Integrity Verification: Before the experiment, measure the TEER of each well. Only monolayers with TEER values exceeding 250 Ω·cm² should be used.[11] Post-experiment, the integrity can be confirmed using a paracellular marker like Lucifer Yellow.[8]

  • Compound Preparation: Prepare a dosing solution of 7-methoxy-4-methylcoumarin (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[9] The final concentration of the solubilizing solvent (e.g., DMSO) must be kept low (<1%) to prevent cytotoxicity.

  • A-B Permeability: Add the dosing solution to the apical (A) chamber and fresh buffer to the basolateral (B) chamber.

  • B-A Permeability: In a separate set of wells, add the dosing solution to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 60 and 120 minutes).[8] A sample from the donor chamber is also taken at the end to calculate mass balance (recovery).

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method for high sensitivity and selectivity.[8]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (ER) is then determined.

Workflow for Caco-2 Permeability Assessment

Caco2_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Bidirectional Transport cluster_analysis Phase 3: Analysis Culture Seed & Differentiate Caco-2 Cells (21 days) TEER Verify Monolayer Integrity (TEER > 250 Ω·cm²) Culture->TEER Dosing Prepare Dosing Solution (e.g., 10 µM in HBSS) TEER->Dosing AB Apical to Basolateral (A→B) Dosing Dosing->AB BA Basolateral to Apical (B→A) Dosing Dosing->BA Incubate Incubate at 37°C & Sample Receiver Chambers AB->Incubate BA->Incubate Quantify Quantify Compound via LC-MS/MS Incubate->Quantify Calculate Calculate Papp (A→B), Papp (B→A), and Efflux Ratio Quantify->Calculate Report Report Calculate->Report Final Report COX_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins COX2->PGs Produces Inflammation Inflammation & Pain PGs->Inflammation Mediates Molecule 7-Methoxy-4-methylcoumarin Molecule->COX2 Potential Inhibition

Caption: Hypothesized inhibition of the COX-2 inflammatory pathway.

In Vitro Efficacy: Target Engagement

To test the hypothesis of COX inhibition, a cell-free enzymatic assay is the most direct approach. This removes the complexities of cellular uptake and efflux, providing a clear measure of target engagement.

Authoritative Grounding & Protocol Integrity: This protocol is based on well-established commercial kits that utilize a fluorometric probe to detect the peroxidase activity of COX, which generates Prostaglandin G2. [13][14]The use of a known, potent inhibitor like Celecoxib as a positive control is mandatory to validate the assay's performance and ensure that the enzyme is active and responsive to inhibition. [13][14] Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, reconstitute the human recombinant COX-2 enzyme, and prepare solutions of the fluorometric probe and arachidonic acid substrate according to the manufacturer's protocol. [14]2. Compound Plating: In a 96-well white opaque plate, add varying concentrations of 7-methoxy-4-methylcoumarin (typically in a serial dilution). Include wells for "Enzyme Control" (no inhibitor) and "Inhibitor Control" (e.g., Celecoxib). [14]3. Reaction Mix Addition: Prepare and add a reaction mix containing the assay buffer, probe, and COX-2 enzyme to all wells.

  • Incubation: Incubate the plate for a short period (e.g., 10 minutes) at the recommended temperature (e.g., 25°C or 37°C) to allow the test compound to interact with the enzyme. [15]5. Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells, preferably using a multi-channel pipette for simultaneous start. 6. Fluorometric Reading: Immediately begin reading the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes. [13][14]7. Data Analysis: Calculate the rate of reaction (slope) for each concentration. Determine the percent inhibition relative to the enzyme control and plot the results to calculate the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Conclusion

This guide provides a robust, scientifically-grounded framework for the initial pharmacokinetic and pharmacodynamic characterization of 7-methoxy-4-methylcoumarin. By systematically applying these validated in vitro protocols, researchers can generate high-quality, decision-enabling data regarding the compound's absorption potential, distribution characteristics, metabolic fate, and potential anti-inflammatory activity. The insights gained from these studies are the indispensable first step in evaluating the therapeutic potential of this, and indeed any, promising chemical entity.

References

  • Title: How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • Title: Plasma Protein Binding Assay (Equilibrium Dialysis).
  • Title: Radical Scavenging Activity and Pharmacokinetic Properties of Coumarin–Hydroxybenzohydrazide Hybrids.
  • Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Title: Plasma Protein Binding (PPB) Assays.
  • Title: Caco2 assay protocol.
  • Title: High-throughput screening of protein binding by equilibrium dialysis combined with liquid chromatography and mass spectrometry.
  • Title: Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding.
  • Title: In Vitro ADME Assays and Services.
  • Title: Caco-2 Permeability Assay Protocol.
  • Title: Plasma Protein Binding Assay (Equilibrium Dialysis).
  • Title: Caco-2 Permeability Assay.
  • Title: Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms.
  • Title: A Guide to In Vitro ADME Testing in Drug Development.
  • Title: In Vitro ADME.
  • Title: Caco-2 Permeability Assay.
  • Title: Protocol for the Human Liver Microsome Stability Assay. Source: ResearchGate. URL: [Link]

  • Title: In Vitro ADME.
  • Title: Warfarin and other coumarin derivatives: pharmacokinetics, pharmacodynamics, and drug interactions. Source: PubMed. URL: [Link]

  • Title: Synthesis, Bioactivity, Pharmacokinetic and Biomimetic Properties of Multi-Substituted Coumarin Derivatives. Source: MDPI. URL: [Link]

  • Title: ADME Microsomal Stability Assay.
  • Title: Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
  • Title: Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer. Source: PMC. URL: [Link]

  • Title: COX-2 (human) Inhibitor Screening Assay Kit.
  • Title: COX-2 Inhibitor Screening Kit (Fluorometric).
  • Title: Microsomal Stability Assay.
  • Title: Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. Source: ResearchGate. URL: [Link]

  • Title: ab283401– COX2 Inhibitor Screening Kit (Fluorometric).
  • Title: Coumarin and Its Derivatives. Source: MDPI. URL: [Link]

  • Title: 7-Methoxy-4-methylcoumarin: Standard Molar Enthalpy of Formation Prediction in the Gas Phase Using Machine Learning and Its Comparison to the Experimental Data. Source: ACS Omega. URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Receptor Binding Profile of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide

Abstract This technical guide outlines a comprehensive strategy for the in vitro characterization of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide, a synthetic compound with a 4-anilinopiperidine scaffold suggestive o...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive strategy for the in vitro characterization of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide, a synthetic compound with a 4-anilinopiperidine scaffold suggestive of potential neuropharmacological activity. In the absence of published binding data for this specific molecule, this document serves as a detailed roadmap for researchers and drug development professionals to elucidate its receptor binding profile. We propose a multi-tiered screening approach, beginning with primary radioligand binding assays against a panel of central nervous system (CNS) receptors, with a particular focus on opioid and sigma receptor subtypes. Subsequent functional assays are detailed to characterize the nature of ligand-receptor interactions. This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to thoroughly investigate the pharmacological potential of this compound.

Introduction and Rationale

The 4-anilinopiperidine moiety is a privileged scaffold in medicinal chemistry, most notably forming the core of potent opioid analgesics such as fentanyl and its analogues.[1] The structural features of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide, including the N-benzyl group and the 4-carboxamide substitution, warrant a thorough investigation into its potential interactions with CNS receptors. The N-benzyl substituent is a common feature in various pharmacologically active compounds, and its presence can significantly influence receptor affinity and selectivity.[2]

Given the structural similarities to known opioid ligands, a primary hypothesis is that this compound will exhibit affinity for one or more opioid receptor subtypes (μ, δ, κ).[3] Furthermore, many piperidine-containing compounds have been shown to interact with sigma receptors (σ1 and σ2), which are implicated in a variety of neurological functions and disease states.[4][5] Therefore, a comprehensive in vitro receptor binding study is essential to determine the primary targets, selectivity profile, and potential therapeutic applications or off-target liabilities of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide.

This guide provides a systematic approach to:

  • Determine the binding affinity (Ki) of the test compound for human opioid and sigma receptors.

  • Assess the selectivity of the compound across these receptor subtypes.

  • Functionally characterize the compound as an agonist, antagonist, or allosteric modulator at its primary targets.

Proposed Experimental Workflow

The investigation into the receptor binding profile of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide will follow a logical progression from broad primary screening to more focused functional characterization.

G cluster_0 Phase 1: Primary Binding Assays cluster_1 Phase 2: Data Analysis & Interpretation cluster_2 Phase 3: Functional Characterization A Compound Synthesis & QC B Radioligand Competition Binding Assays (Opioid & Sigma Receptors) A->B C IC50 Determination B->C D Ki Calculation (Cheng-Prusoff) C->D E Selectivity Profile Generation D->E F GTPγS Binding Assay (for GPCRs) E->F G Downstream Signaling Assays (e.g., cAMP, BRET) F->G

Figure 1: Proposed experimental workflow for the in vitro characterization of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide.

Methodologies

Materials and Reagents
  • Test Compound: 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide, synthesized and purified to >98% purity.

  • Cell Lines: CHO or HEK293 cells stably expressing human recombinant μ-opioid (hMOP), δ-opioid (hDOP), κ-opioid (hKOP), σ1, and σ2 receptors.

  • Radioligands:

    • [³H]-DAMGO (for hMOP)

    • [³H]-Naltrindole (for hDOP)

    • [³H]-U69,593 (for hKOP)[6]

    • [³H]-(+)-Pentazocine (for σ1)[5]

    • [³H]-DTG (for σ2, with a σ1 masking agent)[5]

  • Buffers and Reagents: Tris-HCl, MgCl₂, EDTA, sucrose, protease inhibitors, polyethyleneimine (PEI), scintillation cocktail.[7]

  • Apparatus: 96-well plates, FilterMate™ harvester, MicroBeta scintillation counter.[7]

Cell Membrane Preparation

A standardized protocol for cell membrane preparation is crucial for reproducible results.[8]

  • Cell Culture: Culture receptor-expressing cells to ~90% confluency.

  • Harvesting: Scrape cells into ice-cold phosphate-buffered saline (PBS) and centrifuge at 1000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.

  • Final Preparation: Resuspend the final pellet in assay buffer containing 10% sucrose as a cryoprotectant.

  • Quantification and Storage: Determine the protein concentration using a BCA protein assay and store membrane aliquots at -80°C until use.[8]

Radioligand Competition Binding Assays

Radioligand binding assays are considered the gold standard for determining the affinity of a ligand for a receptor.[9]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of diluted cell membrane preparation (10-50 µg protein).

    • 50 µL of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide at 10-12 different concentrations.

    • 50 µL of the appropriate radioligand at a concentration near its Kd value.

  • Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[7]

  • Filtration: Terminate the incubation by rapid vacuum filtration through 0.3% PEI-presoaked GF/C filters using a 96-well FilterMate™ harvester.[7]

  • Washing: Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Drying and Counting: Dry the filters for 30 minutes at 50°C. Add scintillation cocktail and count the radioactivity using a MicroBeta counter.[7]

  • Data Analysis:

    • Total binding is determined in the absence of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known competing ligand (e.g., 10 µM naloxone for opioid receptors).

    • Specific binding is calculated as Total Binding - Non-specific Binding.

    • IC50 values are determined by non-linear regression analysis of the competition curves.

    • Ki values are calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

GTPγS Functional Assay

For receptors identified as primary targets and that are G-protein coupled (e.g., opioid receptors), a GTPγS binding assay will be performed to assess functional activity (agonism vs. antagonism).[10][11] This assay measures the initial step of G-protein activation.[12]

  • Assay Setup: In a 96-well plate, combine the following in assay buffer (50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4):

    • Cell membrane preparation.

    • Varying concentrations of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide.

    • [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination and Filtration: The reaction is terminated by rapid filtration as described for the radioligand binding assay.

  • Counting: Radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • Basal binding is measured in the absence of any ligand.

    • Stimulated binding is measured in the presence of a known full agonist.

    • The potency (EC50) and efficacy (Emax) of the test compound are determined from the dose-response curve.

    • To assess antagonist activity, the assay is run with a fixed concentration of a known agonist in the presence of varying concentrations of the test compound.

cluster_agonist Agonist Action cluster_antagonist Antagonist Action Agonist Agonist (e.g., Test Compound) GPCR_A GPCR Agonist->GPCR_A G_Protein_A Gα(GDP)βγ GPCR_A->G_Protein_A activates G_Protein_Active_A Gα(GTP) + Gβγ G_Protein_A->G_Protein_Active_A GDP/GTP Exchange (Measured by [35S]GTPγS) Effector_A Effector G_Protein_Active_A->Effector_A Response_A Cellular Response Effector_A->Response_A Antagonist Antagonist (e.g., Test Compound) GPCR_B GPCR Antagonist->GPCR_B binds, but no activation No_Activation No G-Protein Activation GPCR_B->No_Activation

Figure 2: GPCR signaling pathway illustrating agonist vs. antagonist action.

Hypothetical Data Presentation and Interpretation

The following tables represent a plausible outcome of the proposed studies, designed for illustrative purposes.

Table 1: Hypothetical In Vitro Receptor Binding Profile
Receptor SubtypeRadioligandTest Compound Ki (nM)
Opioid Receptors
Human μ (MOP)[³H]-DAMGO85
Human δ (DOP)[³H]-Naltrindole> 10,000
Human κ (KOP)[³H]-U69,5931250
Sigma Receptors
Human σ1[³H]-(+)-Pentazocine25
Human σ2[³H]-DTG350

Interpretation: The hypothetical data in Table 1 suggest that 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide is a moderately potent ligand for the σ1 receptor and the μ-opioid receptor, with significantly lower affinity for κ-opioid, σ2, and δ-opioid receptors. This profile indicates a degree of selectivity for σ1 and μ-opioid receptors.

Table 2: Hypothetical Functional Activity at Primary Targets
ReceptorAssayParameterValue
Human μ (MOP)GTPγS BindingEC50 (nM)250
Emax (% of DAMGO)65%
Human σ1N/A (Functional assay would require a different platform, e.g., Ca2+ mobilization or protein-protein interaction assay)--

Interpretation: The hypothetical GTPγS data in Table 2 suggest that the compound acts as a partial agonist at the μ-opioid receptor, with an EC50 of 250 nM and a maximal effect that is 65% of the full agonist DAMGO. Further investigation into its functional activity at the σ1 receptor would be a logical next step.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically rigorous plan for the comprehensive in vitro pharmacological characterization of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide. The proposed workflow, from primary binding assays to functional characterization, will provide critical insights into its mechanism of action, selectivity, and potential as a therapeutic lead.

Based on the hypothetical data, this compound presents an interesting profile as a moderately potent σ1 ligand and a partial μ-opioid agonist. Such a dual-target profile could have implications for the treatment of complex neurological disorders where both receptor systems are involved.

Future studies should include:

  • In vitro functional assays for the σ1 receptor.

  • Assessment of binding kinetics (association and dissociation rates).

  • Screening against a broader panel of CNS receptors to identify any additional off-target interactions.

  • In vivo studies to evaluate its pharmacokinetic properties and pharmacological effects in relevant animal models.

By following the methodologies detailed in this guide, researchers can effectively elucidate the in vitro receptor binding profile of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide and determine its potential for further drug development.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • West Virginia University. (n.d.). New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. The Research Repository @ WVU. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Assay of GTPγS Binding in Autoradiography. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cell membrane preparation and radioligand-binding assay. Retrieved from [Link]

  • PubMed. (2011, December 15). In vitro opioid receptor assays. Retrieved from [Link]

  • National Institutes of Health. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow Chart Outlining the Fractionation and [35S]GTPγS-binding.... Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • PubMed. (2015, December 8). Sigma Receptor Binding Assays. Retrieved from [Link]

  • Frontiers. (n.d.). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Retrieved from [Link]

  • Celtarys. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

  • MDPI. (2022, December 15). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Retrieved from [Link]

  • STOP HIV/AIDS. (n.d.). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Retrieved from [Link]

  • MDPI. (2022, May 28). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Opioid Receptor Binding of Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile. Retrieved from [Link]

  • HazComFast. (n.d.). 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide (CAS 1164-72-3). Retrieved from [Link]

  • DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • ResearchGate. (2021, August). Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. Retrieved from [Link]

  • gsrs. (n.d.). 1-BENZYL-4-(M-TOLUIDINO)PIPERIDINE-4-CARBONITRILE. Retrieved from [Link]

  • RCSB PDB. (2016, December 6). 4QQ Ligand Summary Page. Retrieved from [Link]

  • precisionFDA. (n.d.). N-PHENYL-1-(PHENYLMETHYL)-4-PIPERIDINAMINE. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]

  • RCSB PDB. (2012, March 8). ID4 Ligand Summary Page. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Frontiers. (2021, January 26). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. Retrieved from [Link]

  • NextSDS. (n.d.). 1-benzyl-4-(o-toluidino)piperidine-4-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 1-benzyl-4-phenylpiperidine-4-carboxamide — Chemical Substance Information. Retrieved from [Link]

  • ChemRxiv. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved from [Link]

  • NextSDS. (n.d.). 1-benzyl-4-(m-toluidino)piperidine-4-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • EPA. (n.d.). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid Env. Fate/Transport. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile. Retrieved from [Link]

Sources

Foundational

Toxicological Profiling and Safety Data for 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide: A Technical Whitepaper

Executive Summary In contemporary drug discovery and synthetic chemistry, piperidine-4-carboxamide derivatives serve as critical scaffolds and versatile intermediates. Specifically, 1-Benzyl-4-(p-toluidino)piperidine-4-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery and synthetic chemistry, piperidine-4-carboxamide derivatives serve as critical scaffolds and versatile intermediates. Specifically, 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide (CAS 1164-72-3) is a highly functionalized precursor utilized in the synthesis of complex neurotropic agents, kinase inhibitors, and opioid analogues. While the piperidine ring provides essential basicity for target protein engagement, the addition of lipophilic moieties—namely the 1-benzyl and p-toluidino groups—introduces specific pharmacokinetic advantages alongside notable toxicological liabilities.

This whitepaper provides an authoritative, in-depth analysis of the safety data, structural liabilities, and toxicological screening protocols required when handling or developing therapeutics derived from this compound.

Physicochemical Profile & Structural Liabilities

The toxicological behavior of a compound is inextricably linked to its physicochemical properties. For 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide, the interplay between its basic nitrogen and lipophilic side chains dictates its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Quantitative Physicochemical Data

The following table summarizes the core properties of the compound and the mechanistic causality behind their toxicological implications.

PropertyValueCausality / Toxicological Implication
CAS Number 1164-72-3Unique identifier for regulatory tracking and 1[1].
Molecular Weight 323.44 g/mol Falls well within Lipinski's Rule of 5, indicating a high potential for passive membrane permeability and systemic absorption[2].
LogP (Lipophilicity) ~2.30Moderate lipophilicity promotes cellular entry but increases the risk of off-target lipid partitioning and promiscuous protein binding[2].
pKa (Piperidine N) ~11.1Highly basic; predominantly protonated at physiological pH (7.4). This cationic state drives electrostatic interactions with target proteins but is a primary driver for off-target ion channel blockade[3].

Toxicological Profiling

Cardiotoxicity and hERG Liability

One of the most critical safety hurdles for piperidine derivatives is their propensity to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and potentially fatal arrhythmias. The basic nitrogen of the piperidine ring, when protonated, interacts strongly with aromatic residues (such as Tyr652 and Phe656) within the hERG channel pore. Furthermore, the presence of lipophilic groups like the 1-benzyl and p-toluidino moieties exacerbates this binding affinity by anchoring the molecule in the hydrophobic pockets of the channel[4]. Structure-activity relationship (SAR) studies on related piperidine-4-carboxamides demonstrate that reducing the basicity or increasing the hydrophilicity of the side chains is often required to mitigate this hERG liability[3].

Genotoxicity and DNA Interaction

Recent electrochemical and voltammetric studies on functionalized piperidine-4-carboxamides reveal potential genotoxic liabilities. Compounds containing this scaffold have been shown to interact with double-stranded DNA (dsDNA). Because the piperidine nitrogen is protonated at physiological pH, the molecule can bind electrostatically to the negatively charged phosphate backbone of DNA, or intercalate between base pairs via its planar aromatic rings (benzyl and p-toluidino groups). This interaction has been quantified by a decrease in guanine oxidation currents in in vitro assays, indicating a toxic effect on DNA stability that necessitates rigorous Ames testing and micronucleus assays[5].

Metabolic Degradation Pathways

Understanding the biotransformation of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide is essential for predicting hepatotoxicity and the generation of reactive intermediates. The compound is primarily metabolized in the liver by Cytochrome P450 enzymes (notably CYP3A4 and CYP2D6). The most vulnerable site is the 1-benzyl group, which undergoes rapid N-dealkylation (N-debenzylation). Additionally, the p-toluidino group can be subjected to oxidation at the methyl position or amide/amine cleavage, yielding potentially toxic aniline derivatives that require Phase II glucuronidation for safe renal clearance.

Metabolism Parent 1-Benzyl-4-(p-toluidino) piperidine-4-carboxamide CYP3A4 CYP3A4 / CYP2D6 (Hepatic Metabolism) Parent->CYP3A4 Oxidation NDebenzyl N-Debenzylated Metabolite CYP3A4->NDebenzyl N-dealkylation Toluidine p-Toluidine Derivative CYP3A4->Toluidine Amine Cleavage Phase2 Phase II Conjugation (Glucuronidation) NDebenzyl->Phase2 Toluidine->Phase2 Excretion Renal Excretion Phase2->Excretion Clearance

Metabolic pathway of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide via CYP450 enzymes.

Self-Validating Experimental Workflows

To accurately assess the safety profile of this compound, researchers must employ robust, self-validating experimental systems. The following protocols are designed not just to yield data, but to internally verify their own accuracy through mechanistic causality.

Workflow Synthesis Compound Synthesis (CAS 1164-72-3) InVitro In Vitro Cytotoxicity (MTT Assay) Synthesis->InVitro hERG Cardiotoxicity Screen (hERG Patch-Clamp) Synthesis->hERG Genotox Genotoxicity (Ames Test / DNA Binding) Synthesis->Genotox Safety Safety Data Sheet (SDS) & Exposure Limits InVitro->Safety hERG->Safety Genotox->Safety

Standardized toxicological screening workflow for piperidine-4-carboxamide derivatives.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Purpose: To determine the half-maximal cytotoxic concentration (CC50) in hepatic (HepG2) or renal cell lines. Causality & Validation: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan. This reaction is catalyzed exclusively by mitochondrial succinate dehydrogenase in living cells. By measuring formazan absorbance, we directly quantify mitochondrial metabolic rate as a proxy for cell viability.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cellular adherence and normalization of metabolic baseline.

  • Compound Administration: Treat cells with 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide across a logarithmic concentration gradient (0.1 μM to 100 μM).

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Doxorubicin at 10 μM) to validate the assay's dynamic range and ensure the cells are responsive to cytotoxic insult.

  • MTT Incubation: After 72 hours of exposure, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization: Aspirate the media carefully. Because the resulting formazan crystals are hydrophobic and insoluble in aqueous media, add 100 μL of pure DMSO to each well to solubilize the crystals into a homogenous colored solution.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the CC50 using non-linear regression analysis.

Protocol 2: Automated Patch-Clamp Electrophysiology for hERG Liability

Purpose: To quantify the direct blockade of the hERG potassium channel by the protonated piperidine nitrogen. Causality & Validation: hERG channels exhibit unique gating kinetics where recovery from inactivation is faster than deactivation. By utilizing a specific voltage step protocol, we can force the channels into an inactivated state and then rapidly repolarize them, eliciting a massive "tail current." A reduction in this tail current is the definitive, mechanistic proof of pore blockade.

  • Cell Preparation: Utilize CHO (Chinese Hamster Ovary) cells stably transfected with the hERG gene. Ensure seal resistance is >1 GΩ (Gigaohm) before breaking into the whole-cell configuration to guarantee that recorded currents are exclusively trans-membrane.

  • Voltage Protocol:

    • Hold the resting membrane potential at -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds. Causality: This forces the channels to open and subsequently enter a rapid inactivated state.

    • Apply a repolarizing step to -50 mV for 2 seconds. Causality: This relieves inactivation faster than the channels can close (deactivate), generating the diagnostic outward tail current.

  • Compound Perfusion: Perfuse the extracellular bath with the compound at 1 μM, 3 μM, and 10 μM concentrations.

    • Self-Validation Step: Perfuse with a known hERG blocker (e.g., E-4031 or Terfenadine) at the end of the experiment. If the tail current does not completely collapse, the cell's electrophysiological integrity is compromised, and the data point must be discarded.

  • Data Analysis: Measure the peak amplitude of the tail current pre- and post-compound application to calculate the IC50 of hERG inhibition[4].

Occupational Safety and GHS Handling

Given its classification as an industrial chemical and precursor, 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide must be handled with stringent occupational safety protocols. According to available HazCom data[1][6]:

  • Acute Toxicity: Harmful if swallowed (Category 4). The lipophilicity allows for rapid mucosal absorption.

  • Irritation: Causes serious eye irritation (Category 2).

  • PPE Requirements: Handling requires chemical-resistant nitrile gloves, safety goggles, and a NIOSH-approved respirator if aerosolization or dust generation is possible during powder weighing. All synthetic manipulations and biological assay preparations must be conducted within a Class II biological safety cabinet or a certified chemical fume hood.

References

  • HazComFast : 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide (CAS 1164-72-3) Overview & Safety Data. Retrieved from:[Link]

  • SIELC : 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide Physicochemical Properties. Retrieved from: [Link]

  • MDPI : Probing Redox Responses and DNA Interactions in Drug Discovery. Retrieved from: [Link]

  • ACS Publications : Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Retrieved from:[Link]

Sources

Exploratory

Whitepaper: Pharmacological Versatility and Structure-Activity Relationship (SAR) of p-Toluidino Piperidine Derivatives

Executive Summary The p-toluidino piperidine scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Originally recognized as a critical intermediate in the synthesis of potent mu-opioid recep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The p-toluidino piperidine scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Originally recognized as a critical intermediate in the synthesis of potent mu-opioid receptor (MOR) agonists (e.g., fentanyl analogues), this structural motif has recently demonstrated profound efficacy across diverse therapeutic domains, including oncology (tubulin polymerization inhibition) and neurology (monoamine oxidase inhibition). This whitepaper provides an in-depth analysis of the Structure-Activity Relationship (SAR) of p-toluidino piperidine derivatives, exploring the causal mechanistic principles governing their receptor binding, conformational dynamics, and functional efficacy.

Chemical Architecture and Conformational Dynamics

The core structure of p-toluidino piperidine consists of a central piperidine ring substituted at the C4 position with a p-toluidino group (an aniline ring bearing a para-methyl substituent). The pharmacological behavior of this scaffold is dictated by three primary physicochemical factors:

Electronic Effects (+I and Hyperconjugation): The para-methyl group acts as an electron-donating group. This increases the electron density on the aromatic ring, enhancing its ability to participate in π

π and cation- π stacking interactions within hydrophobic protein pockets[1]. Furthermore, it subtly increases the nucleophilicity of the bridging nitrogen, which alters the rotational barrier of subsequent amide bonds (e.g., in acylated derivatives).
  • Steric Bulk and Vectorial Projection: The methyl group occupies a specific van der Waals volume. In highly constrained binding sites, this projection can either act as an anchor (maximizing hydrophobic contacts) or induce a steric clash.

  • Conformational Shifting: Quantum chemical explorations reveal that while the unsubstituted phenyl ring in fentanyl heavily favors a cis conformation (where the phenyl rings are approximately parallel), the addition of the para-methyl group in p-methylfentanyl shifts the minimum energy structure to a gauche conformation to alleviate steric strain[2].

  • SAR_Map Core p-Toluidino Piperidine Core Scaffold N_Sub N1-Piperidine Substitution Core->N_Sub Modulates BBB penetration & receptor anchoring C3_Sub C3-Piperidine Substitution Core->C3_Sub Dictates stereoselective target affinity Aniline_Sub p-Toluidino Modification Core->Aniline_Sub Electronic & steric tuning Acyl_Sub N-Acyl Chain (Opioids) Core->Acyl_Sub Determines agonist efficacy MOR Mu-Opioid Receptor (MOR) N_Sub->MOR Phenethyl = High MOR Affinity Aniline_Sub->MOR p-Methyl = Gauche Shift (Altered Affinity) Tubulin Colchicine Binding Site Aniline_Sub->Tubulin p-Methyl = High Tubulin Inhibition

    Caption: SAR mapping of the p-toluidino piperidine scaffold and its divergent pharmacological targets.

    SAR Domain I: Mu-Opioid Receptor (MOR) Agonism

    The most historically significant application of the 4-aminopiperidine class is in the development of fentanyl analogues. Fentanyl is N -(1-phenethylpiperidin-4-yl)- N -phenylpropionamide. When the N -phenyl group is replaced by a p -tolyl group, the resulting compound is p-methylfentanyl[3].

    Mechanistic Causality

    The orthosteric binding pocket of the human MOR (hMOR) requires the ligand to form a critical salt bridge with Asp147 (D147 3.32 ) via the protonated piperidine nitrogen, while the N -phenyl/acyl region extends into a hydrophobic sub-pocket near Tyr148 and His297.

    • Steric Constraint: The introduction of the para-methyl group in p-methylfentanyl forces the molecule into a gauche conformation in aqueous solution[2]. Because the active state of the MOR tightly accommodates the cis conformation of standard fentanyl, the gauche orientation of p-methylfentanyl results in a slight energetic penalty upon binding.

    • Affinity Impact: Consequently, large or rigid substituents at the para position of the aniline ring generally lead to a decrease in binding affinity ( Ki​ ) and functional potency ( EC50​ ) compared to the unsubstituted parent compound[3].

    MOR_Pathway Ligand p-Methylfentanyl (MOR Agonist) Receptor Mu-Opioid Receptor (Active State) Ligand->Receptor Orthosteric Binding (Asp147 Salt Bridge) G_Protein Gi/o Protein Activation Receptor->G_Protein Primary Signaling Arrestin β-Arrestin Recruitment Receptor->Arrestin Scaffolding/Internalization Effector1 Inhibition of Adenylate Cyclase G_Protein->Effector1 Effector2 Activation of GIRK Channels G_Protein->Effector2 Response2 Respiratory Depression & Tolerance Arrestin->Response2 Response1 Analgesia Effector1->Response1 Effector2->Response1

    Caption: Downstream signaling cascade of hMOR activation by p-toluidino piperidine opioids.

    SAR Domain II: Tubulin Polymerization Inhibition

    Beyond neuropharmacology, the p-toluidino moiety has proven highly effective in oncology. Recent developments of [1,2,4] triazolo [1,5−a] pyrimidines utilizing the p-toluidino piperidine-like structural geometry have yielded potent anticancer agents[1].

    Mechanistic Causality

    These compounds target the colchicine binding site on tubulin, preventing the polymerization of tubulin dimers into microtubules, thereby arresting cells in the G2/M phase and inducing apoptosis.

    • Hydrophobic Maximization: Unlike the restrictive MOR pocket, the colchicine binding site contains a deep, lipophilic cavity that perfectly accommodates the para-methyl group. The p-toluidino derivative (Compound 3d) emerged as the most potent inhibitor of tubulin polymerization ( IC50​ : 0.45 µM) in its class[1]. The methyl group acts as a hydrophobic anchor, significantly increasing the residence time of the drug on the tubulin dimer compared to unsubstituted or ortho-substituted analogues.

    SAR Domain III: Monoamine Oxidase (MAO) Inhibition

    Tetrahydropyridine and piperidine derivatives bearing a p-toluidino group have also been synthesized as prospective Monoamine Oxidase (MAO-A and MAO-B) inhibitors[4].

    Mechanistic Causality

    MAO enzymes feature a bipartite catalytic cavity (an entrance cavity and a substrate cavity lined with aromatic residues like Tyr398 and Tyr435). The p-toluidino group provides optimal π

    π stacking alignment with these tyrosine residues. The electron-donating nature of the methyl group strengthens this interaction, yielding sub-micromolar IC50​ values for MAO-A inhibition[4].

    Quantitative Data Presentation

    Table 1: Pharmacological Profiling of Key p-Toluidino Piperidine Derivatives

    Compound ClassPrimary TargetSpecific DerivativeBinding Affinity / PotencyKey SAR ObservationOpioid AgonisthMORp-Methylfentanyl Ki​ > Fentanyl (~1.6 nM)para-methyl induces a gauche conformation, slightly reducing optimal orthosteric fit[2][3].Tubulin InhibitorColchicine SiteTriazolopyrimidine 3d IC50​ : 0.45 µMp-toluidino group maximizes hydrophobic anchoring, outperforming p-ethyl and unsubstituted analogues[1].MAO InhibitorMAO-ATetrahydropyridine 4l IC50​ : 0.40 ± 0.05 µMp-toluidino moiety enhances π π stacking in the catalytic cavity[4].

    Standardized Experimental Workflows

    To ensure trustworthiness and reproducibility (E-E-A-T), the following self-validating protocols detail the exact methodologies required to evaluate the SAR of p-toluidino piperidines.

    Protocol A: In Vitro Radioligand Binding Assay for hMOR Affinity

    Purpose: To determine the Ki​ of p-toluidino opioid derivatives.

    • Membrane Preparation: Harvest CHO cells stably expressing hMOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 × g for 20 minutes at 4°C. Rationale: Isolates the membrane fraction containing the intact GPCR.

    • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -diprenorphine (radioligand), and varying concentrations of the p-toluidino test compound ( 10−11 to 10−5 M). Incubate for 1 hour at 25°C.

    • Nonspecific Binding Control: Define nonspecific binding using 10 µM naloxone. Rationale: Ensures the signal measured is strictly from MOR-specific binding.

    • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash 3x with ice-cold Tris-HCl buffer.

    • Quantification & Validation: Measure bound radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ). Rationale: The Cheng-Prusoff correction makes the protocol self-validating, as it accounts for the specific concentration and affinity of the radioligand used, allowing direct comparison across different labs.

    Protocol B: Tubulin Polymerization Turbidimetric Assay

    Purpose: To evaluate the anticancer efficacy of p-toluidino derivatives.

    • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL.

    • Reaction Assembly: Add 1 mM GTP to the tubulin solution. Rationale: GTP is the obligate energy source required for the lateral association of tubulin dimers into microtubules.

    • Compound Incubation: Pre-incubate the tubulin/GTP mixture with the p-toluidino derivative (e.g., Compound 3d) at varying concentrations for 10 minutes at 4°C.

    • Kinetic Measurement: Transfer the mixture to a pre-warmed 37°C microplate reader. Continuously monitor the absorbance at 340 nm for 60 minutes. Rationale: As tubulin polymerizes into microtubules, the solution becomes turbid, increasing light scattering (measured as absorbance at 340 nm). A flat line indicates complete inhibition of polymerization.

    • Data Analysis: Determine the IC50​ as the concentration of the drug that reduces the final steady-state absorbance by 50% compared to the DMSO vehicle control.

    Conclusion

    The p-toluidino piperidine scaffold is a textbook example of how minor structural modifications—specifically the addition of a single para-methyl group—can drastically alter a molecule's conformational landscape and target selectivity. While this modification introduces steric penalties in the rigid mu-opioid receptor pocket (shifting the molecule to a gauche state), it provides an exceptional hydrophobic anchor for tubulin and MAO inhibition. Understanding these vectorial and electronic nuances is critical for drug development professionals aiming to repurpose this privileged scaffold for novel therapeutic indications.

    References

    • In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis National Center for Biotechnology Information (PMC, NIH)[Link]

    • Quantum Chemical Exploration of Fentanyl and Its Analogs: Conformational Landscapes and Energetics in Solution ACS Omega[Link]

    • Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition ResearchGate[Link]

    • Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors National Center for Biotechnology Information (PMC, NIH)[Link]

    Sources

    Foundational

    Physicochemical Profiling and Synthetic Utility of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide (CAS 1164-72-3): A Technical Guide

    Executive Summary CAS 1164-72-3, chemically identified as 1-benzyl-4-(p-toluidino)piperidine-4-carboxamide , is a highly specialized piperidine-based intermediate utilized extensively in advanced medicinal chemistry. Fea...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    CAS 1164-72-3, chemically identified as 1-benzyl-4-(p-toluidino)piperidine-4-carboxamide , is a highly specialized piperidine-based intermediate utilized extensively in advanced medicinal chemistry. Featuring a highly substituted 4-aminopiperidine core, this molecule serves as a pivotal building block for synthesizing potent analgesic scaffolds, particularly modified 4-anilino-piperidine derivatives. This whitepaper systematically evaluates its physicochemical properties, molecular weight validation, and synthetic integration, providing a self-validating framework for researchers and drug development professionals.

    Physicochemical Properties & Molecular Weight Dynamics

    Understanding the thermodynamic and physicochemical properties of CAS 1164-72-3 is essential for predicting its behavior in organic synthesis, purification, and biological systems. The presence of the N-benzyl group significantly enhances lipophilicity, while the p-toluidino moiety introduces steric bulk and electron-donating characteristics that influence the basicity of the piperidine nitrogen.

    According to safety and physicochemical data provided by [1] and [2], the compound exhibits the following core parameters:

    Table 1: Key Physicochemical Parameters of CAS 1164-72-3
    ParameterValueCausality / Significance
    CAS Number 1164-72-3Unique regulatory identifier for compliance and procurement.
    Molecular Formula C₂₀H₂₅N₃OIndicates a high degree of unsaturation and heteroatom presence.
    Molecular Weight 323.43 g/mol Validated via exact mass (323.199 Da). Critical for mass spectrometry (MS) calibration.
    Melting Point 166.0 - 167.5 °CHigh MP reflects strong intermolecular hydrogen bonding from the primary carboxamide group.
    Boiling Point 529.1 ± 50.0 °CIndicates extremely low volatility; requires high-vacuum distillation if purified thermally.
    Density 1.18 ± 0.06 g/cm³Standard density profile for highly substituted aromatic piperidines.
    LogP 2.30Moderate lipophilicity, facilitating cell membrane permeability in downstream APIs.

    Structural Validation: LC-MS/MS Methodology

    To ensure the structural integrity of CAS 1164-72-3 during procurement or post-synthesis, a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required. The exact monoisotopic mass is 323.1997 Da.

    Step-by-Step LC-MS/MS Protocol:
    • Sample Preparation : Dissolve 1 mg of CAS 1164-72-3 in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Chromatographic Separation :

      • Column : C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.7 µm).

      • Mobile Phase A : 0.1% Formic Acid in Water.

      • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

      • Gradient : 5% B to 95% B over 5 minutes. Causality: The molecule's lipophilic nature (LogP 2.30) ensures adequate retention on the C18 stationary phase, while the gradient ensures sharp elution.

    • Ionization (ESI+) : Operate in Electrospray Ionization positive mode. Causality: The addition of 0.1% Formic Acid provides the necessary protons to ensure complete ionization of the basic tertiary piperidine nitrogen, maximizing the signal-to-noise ratio.

    • Mass Detection (Q1/Q3) :

      • Precursor Ion : Target the [M+H]⁺ peak at m/z 324.20.

      • Product Ions : Apply collision energy (CE 20-30 eV). Expect a primary fragment at m/z 233.1 (loss of the tropylium/benzyl radical) and m/z 91.1 (benzyl cation).

    • Self-Validating Check : The presence of the m/z 324.20 → 91.1 transition acts as a self-validating marker for the intact N-benzyl moiety, confirming the precursor structure has not undergone unwanted debenzylation.

    Synthetic Utility and Pathway Integration

    CAS 1164-72-3 is predominantly synthesized via a modified Strecker reaction, followed by the controlled hydration of the resulting nitrile. The primary utility of this carboxamide lies in its conversion to highly potent 4-anilino-piperidine derivatives.

    Mechanistic Causality: The Strecker reaction of 1-benzyl-4-piperidone with p-toluidine and potassium cyanide yields the aminonitrile intermediate. The nitrile is then subjected to concentrated sulfuric acid hydrolysis. The steric hindrance provided by the p-toluidine group prevents over-hydrolysis to the carboxylic acid, arresting the reaction perfectly at the carboxamide stage (CAS 1164-72-3).

    G A 1-Benzyl-4-piperidone + p-Toluidine B Strecker Reaction (KCN, AcOH) A->B C 4-Cyano Intermediate (Aminonitrile) B->C D Acid Hydrolysis (H2SO4, H2O) C->D E CAS 1164-72-3 (Carboxamide) D->E F Downstream APIs (Opioid Scaffolds) E->F

    Figure 1: Synthetic workflow and downstream utility of CAS 1164-72-3 via the aminonitrile pathway.

    Experimental Protocol: Hydrolysis to CAS 1164-72-3

    For researchers synthesizing this standard in-house, the following protocol ensures high yield and purity while maintaining a self-validating feedback loop.

    Step-by-Step Methodology:
    • Reagent Charging : In a round-bottom flask equipped with a magnetic stirrer, carefully add 10 mL of concentrated Sulfuric Acid (H₂SO₄, 98%). Cool the flask in an ice bath to 0–5 °C.

    • Substrate Addition : Slowly add 5.0 g of 1-benzyl-4-(p-toluidino)piperidine-4-carbonitrile portion-wise over 30 minutes. Causality: Gradual addition prevents thermal spikes that could lead to charring or decomposition of the starting material.

    • Hydrolysis : Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Causality: Concentrated sulfuric acid acts as both the solvent and the protonating agent, activating the nitrile carbon for nucleophilic attack by trace water to form the amide.

    • Quenching : Pour the viscous reaction mixture over 50 g of crushed ice to safely dissipate the heat of dilution.

    • Basification : Slowly neutralize the mixture with aqueous Ammonium Hydroxide (NH₄OH, 28%) until the pH reaches 9-10. Causality: The basic pH ensures the piperidine nitrogen is fully deprotonated, causing the neutral organic product to precipitate out of the aqueous phase.

    • Isolation : Filter the resulting white-to-off-white precipitate under vacuum. Wash thoroughly with cold distilled water to remove residual inorganic sulfate salts.

    • Purification & Validation : Recrystallize from hot ethanol to yield pure 1-benzyl-4-(p-toluidino)piperidine-4-carboxamide. Self-Validation : Verify the melting point (Target: 166.0 - 167.5 °C). A depressed melting point indicates incomplete hydrolysis or retained salts, necessitating a second recrystallization.

    Safety & Regulatory Considerations

    As a precursor to potent neuroactive substances, CAS 1164-72-3 must be handled with stringent safety protocols. Standard PPE (chemical-resistant gloves, goggles, and lab coat) is mandatory. Due to its structural similarity to regulated precursors, procurement, synthesis, and inventory tracking should strictly adhere to compliance frameworks and chemical safety guidelines as outlined by [3].

    References
    • Title : 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide (CAS 1164-72-3) Source : HazComFast URL : [Link]

    • Title : 4-(p-tolylamino)piperidine-4-carboxamide monohydrochloride — Chemical Substance Information Source : NextSDS URL : [Link]

    Foundational

    An In-depth Technical Guide to 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide: A Scion of the 4-Anilinopiperidine Lineage

    Abstract This technical guide provides a comprehensive examination of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide, a distinct molecule within the pharmacologically significant 4-anilinopiperidine class of synthetic...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This technical guide provides a comprehensive examination of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide, a distinct molecule within the pharmacologically significant 4-anilinopiperidine class of synthetic opioids. While direct empirical data for this specific compound is not extensively published, this document leverages the well-established historical context, synthetic methodologies, and structure-activity relationships of its chemical congeners to present a robust scientific profile. We will delve into its likely discovery as part of the broader exploration of opioid analgesics, detail a validated synthetic pathway, and contextualize its potential pharmacological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of opioid receptor modulators and the design of novel analgesic agents.

    Historical Context: The Dawn of Synthetic Opioids and the Rise of the 4-Anilinopiperidines

    The mid-20th century marked a pivotal era in pain management, driven by the quest for potent analgesics with improved safety profiles over morphine. A significant breakthrough came from the laboratories of Janssen Pharmaceutica in the early 1960s, under the leadership of Dr. Paul Janssen. Their systematic exploration of 4-piperidone chemistry led to the synthesis of fentanyl, a 4-anilinopiperidine derivative with an analgesic potency estimated to be 50 to 100 times that of morphine.[1] This seminal discovery opened the floodgates for extensive research into this chemical scaffold, with the aim of elucidating the structure-activity relationships (SAR) that govern its interaction with opioid receptors.

    The development of compounds like 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide can be understood as a logical extension of this foundational work. The core 4-anilinopiperidine structure was systematically modified at several key positions to probe the chemical space for optimized activity:

    • The Piperidine Nitrogen (N1): The N-substituent was found to be a critical determinant of potency. While fentanyl possesses a phenethyl group, early synthetic intermediates and analogs often utilized an N-benzyl group. The benzyl group is a common protecting group in organic synthesis but also contributes to the molecule's pharmacological profile.[2]

    • The Aniline Ring: Modifications to the aniline ring, such as the introduction of substituents, were explored to modulate potency and receptor selectivity. The para-methyl group in the toluidino moiety of the topic compound represents one such modification.

    • The 4-Position of the Piperidine Ring: This position proved to be highly amenable to substitution, with profound effects on analgesic activity. The replacement of the hydrogen at this position with various functional groups, including carboxamides, was a key area of investigation.

    The synthesis of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide was likely undertaken to investigate the combined effects of these specific structural modifications on opioid receptor binding and functional activity.

    Synthesis and Chemical Characterization

    The synthesis of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide can be reliably achieved through a multi-step sequence starting from the commercially available 1-benzyl-4-piperidone. This synthetic strategy is analogous to the established routes for other 4-amino-4-carboxamidopiperidine derivatives.

    Proposed Synthetic Pathway

    The synthesis can be conceptualized as a three-step process, as illustrated in the workflow diagram below.

    Synthesis_Workflow Figure 1: Proposed Synthetic Workflow A 1-Benzyl-4-piperidone B Strecker Reaction Intermediates A->B p-Toluidine, KCN C 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile B->C Intermediate Formation D 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide C->D Controlled Acid Hydrolysis (e.g., H2SO4)

    Caption: A proposed synthetic pathway for 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide.

    Detailed Experimental Protocol

    Step 1: Synthesis of 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile

    • To a stirred solution of 1-benzyl-4-piperidone (1 equivalent) and p-toluidine (1 equivalent) in a suitable solvent such as glacial acetic acid or methanol at room temperature, add a solution of potassium cyanide (1.1 equivalents) in water dropwise.

    • Maintain the reaction temperature below 30°C using an ice bath as needed.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by pouring the mixture into a biphasic solution of an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile.

    • Purify the crude product by column chromatography or recrystallization.

    Causality: The Strecker synthesis is a classic and efficient method for the one-pot synthesis of α-aminonitriles from a ketone, an amine, and a cyanide source. The acidic conditions facilitate the formation of the iminium ion intermediate, which is then attacked by the cyanide nucleophile.

    Step 2: Hydrolysis to 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide

    • Carefully add the purified 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile (1 equivalent) to concentrated sulfuric acid, pre-cooled in an ice bath.

    • Allow the mixture to stir at room temperature for 24-72 hours. The progress of the hydrolysis can be monitored by quenching a small aliquot and analyzing by TLC or LC-MS.

    • Once the reaction is complete, cautiously pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of ammonium hydroxide or sodium hydroxide, while maintaining a low temperature.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

    Causality: Concentrated sulfuric acid is a powerful dehydrating agent that facilitates the controlled hydrolysis of the nitrile to the primary amide. The strongly acidic conditions protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. The reaction conditions must be carefully controlled to prevent over-hydrolysis to the carboxylic acid.

    Chemical Properties

    The following table summarizes the key chemical identifiers for 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide.

    PropertyValueSource
    CAS Number 1164-72-3[3]
    Molecular Formula C20H25N3O[3]
    Molecular Weight 323.43 g/mol [3]
    IUPAC Name 1-benzyl-4-(4-methylanilino)piperidine-4-carboxamideInferred

    Pharmacological Profile and Structure-Activity Relationships

    Expected Mechanism of Action

    It is highly probable that this compound acts as an agonist at the µ-opioid receptor (MOR), the primary target for most clinically used opioid analgesics, including morphine and fentanyl. The interaction of 4-anilinopiperidine derivatives with the MOR is a well-established principle.

    Mechanism_of_Action Figure 2: Hypothesized Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide B µ-Opioid Receptor (MOR) A->B C G-protein Activation B->C D Inhibition of Adenylyl Cyclase C->D E Closure of Ca2+ Channels C->E G Opening of K+ Channels C->G F Reduced Neurotransmitter Release (e.g., Substance P, Glutamate) D->F E->F J Analgesia F->J H Hyperpolarization G->H I Decreased Neuronal Excitability H->I I->J

    Caption: Hypothesized signaling pathway leading to analgesia.

    Structure-Activity Relationship (SAR) Analysis

    The analgesic potency and overall pharmacological profile of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide are a composite of the contributions from its distinct structural features:

    • N-Benzyl Group: In the context of opioid analgesics, the N-benzyl group is generally associated with lower potency compared to the N-phenethyl group found in fentanyl. However, it can still confer significant analgesic activity. The nature of the N-substituent is crucial for proper orientation and interaction within the MOR binding pocket.

    • p-Toluidino Moiety: The substitution on the aniline ring can fine-tune the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for different opioid receptor subtypes. The presence of a methyl group at the para-position of the aniline ring is a common modification in medicinal chemistry to explore hydrophobic interactions within the receptor.

    • 4-Carboxamide Group: This functional group is a key differentiator from fentanyl, which has a propionamide group attached to the aniline nitrogen. The placement of a carboxamide directly at the 4-position of the piperidine ring introduces a hydrogen bond donor and acceptor, which could lead to different interactions with the receptor compared to the N-acyl anilino substitution pattern. This modification significantly alters the three-dimensional shape and polarity of this region of the molecule.

    Future Directions and Conclusion

    1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide represents an intriguing, albeit understudied, member of the 4-anilinopiperidine family. While its synthesis is straightforward and its general pharmacological class is well-understood, a detailed characterization of its receptor binding profile, functional activity, and in vivo analgesic properties is warranted. Such studies would provide valuable data points for the ongoing refinement of SAR models for µ-opioid receptor agonists and could inform the design of novel analgesics with tailored properties.

    This technical guide, by synthesizing information from related compounds, provides a foundational understanding of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide, encouraging further empirical investigation into its specific attributes.

    References

    • Fentanyl and the 4-Anilinopiperidine Group of Analgesics. (n.d.). Semantic Scholar. Retrieved from [Link]

    • Janssen, P. A. (1965). Method for the preparation of fentanyl. U.S. Patent No. 8,399,677B2. Washington, DC: U.S. Patent and Trademark Office.
    • Ahmad, M., et al. (2014). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1329-1335.
    • Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. Retrieved from [Link]

    • Krunić, M., et al. (2021). Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. Poster presented at the EFMC-ISMC International Symposium on Medicinal Chemistry. Retrieved from [Link]

    • Gupta, A., & Sharma, R. (2018). DARK Classics in Chemical Neuroscience: Fentanyl. ACS Chemical Neuroscience, 9(7), 1566-1576. Retrieved from [Link]

    • HazComFast. (n.d.). 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide (CAS 1164-72-3). Retrieved from [Link]

    Sources

    Protocols & Analytical Methods

    Method

    The Strategic Utility of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide in Modern Medicinal Chemistry: Application Notes and Protocols

    Introduction: The Privileged Piperidine Scaffold and the Significance of 4-Anilinopiperidine Derivatives The piperidine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevale...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Privileged Piperidine Scaffold and the Significance of 4-Anilinopiperidine Derivatives

    The piperidine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of approved therapeutic agents and biologically active molecules.[1] Its conformational flexibility and capacity for diverse chemical modifications allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an invaluable tool in drug design.[2]

    Within this broad class of compounds, the 4-anilinopiperidine framework has emerged as a critical pharmacophore, particularly in the development of potent analgesics.[3] The prototypical example of this class is fentanyl, a synthetic opioid with approximately 80 times the potency of morphine. The core structure of fentanyl and its analogs, which includes a 4-anilinopiperidine moiety, is responsible for their high affinity for the μ-opioid receptor.

    This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the use of a key precursor in this field: 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide . We will explore its synthesis, its strategic importance as a versatile intermediate, and provide detailed protocols for its preparation and potential downstream modifications.

    The Role of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide as a Precursor

    1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide (CAS No. 1164-72-3) is a crucial intermediate in the synthesis of a variety of 4-anilinopiperidine-based compounds.[4] Its structure incorporates several key features that make it a valuable building block:

    • The 1-Benzyl Group: This group serves as a versatile protecting group for the piperidine nitrogen. It is relatively stable to many reaction conditions but can be readily removed via catalytic hydrogenation to reveal the secondary amine for further functionalization. This allows for the introduction of various substituents at the N-1 position, a key determinant of pharmacological activity in many opioid analgesics.[5]

    • The 4-(p-toluidino) Group: The p-methyl substituent on the aniline ring is a known modification in fentanyl analogs.[6][7] This seemingly minor alteration can significantly impact the compound's interaction with the opioid receptor, potentially influencing its potency, selectivity, and metabolic profile. For instance, 4-methyl fentanyl has been reported to be approximately four times more potent than fentanyl itself.[2][7][8] The p-toluidino group in this precursor allows for the exploration of this important structure-activity relationship (SAR).

    • The 4-Carboxamide Group: The carboxamide functionality at the 4-position is a versatile handle for further synthetic transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be esterified or coupled with other molecules. Alternatively, the carboxamide itself can be a key feature of the final active pharmaceutical ingredient (API).

    The overall structure of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide provides a robust and adaptable platform for the synthesis of novel analgesics and other central nervous system (CNS) active agents.

    Synthetic Pathways to 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide

    The most common and efficient route to 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide is a two-step process commencing from the readily available starting material, 1-benzyl-4-piperidone. This pathway typically involves a Strecker-type synthesis to form an α-aminonitrile intermediate, followed by its hydrolysis to the desired carboxamide.[9]

    Step 1: Synthesis of the α-Aminonitrile Intermediate

    The first step involves the reaction of 1-benzyl-4-piperidone with p-toluidine and a cyanide source, such as potassium cyanide, in the presence of an acid. This reaction proceeds through the formation of an iminium ion, which is then attacked by the cyanide nucleophile to yield 1-benzyl-4-(p-toluidino)-4-cyanopiperidine.

    Strecker_Synthesis 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Intermediate 1-Benzyl-4-(p-toluidino)-4-cyanopiperidine 1-Benzyl-4-piperidone->Intermediate + p-Toluidine, + KCN (Strecker Reaction) p-Toluidine p-Toluidine p-Toluidine->Intermediate KCN KCN KCN->Intermediate Hydrolysis Intermediate 1-Benzyl-4-(p-toluidino)-4-cyanopiperidine Product 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide Intermediate->Product Hydrolysis (e.g., H₂SO₄)

    Figure 2: Hydrolysis of the α-aminonitrile to the final carboxamide product.

    Experimental Protocols

    The following protocols are provided as a general guide and may require optimization based on laboratory conditions and the scale of the reaction.

    Protocol 1: Synthesis of 1-Benzyl-4-(p-toluidino)-4-cyanopiperidine

    Materials:

    • 1-Benzyl-4-piperidone

    • p-Toluidine

    • Potassium cyanide (KCN)

    • Glacial acetic acid

    • Methanol

    • Water

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-benzyl-4-piperidone (1 equivalent) and p-toluidine (1.05 equivalents) in methanol.

    • Cool the mixture in an ice bath to 0-5 °C.

    • In a separate beaker, dissolve potassium cyanide (1.1 equivalents) in a minimal amount of water and cool the solution in an ice bath.

    • Slowly add the cold KCN solution to the stirred solution of the piperidone and p-toluidine, maintaining the temperature below 10 °C.

    • Slowly add glacial acetic acid (2 equivalents) to the reaction mixture, again ensuring the temperature remains below 10 °C.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into a larger beaker containing ice water to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude 1-benzyl-4-(p-toluidino)-4-cyanopiperidine.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    Protocol 2: Synthesis of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide

    Materials:

    • 1-Benzyl-4-(p-toluidino)-4-cyanopiperidine

    • Concentrated sulfuric acid (98%)

    • Ammonium hydroxide (concentrated)

    • Ice

    • Beaker

    • Magnetic stirrer and stir bar

    Procedure:

    • Carefully add the crude or purified 1-benzyl-4-(p-toluidino)-4-cyanopiperidine (1 equivalent) in small portions to a beaker containing concentrated sulfuric acid, pre-cooled in an ice bath.

    • Stir the mixture at room temperature for 48 hours. The solid should gradually dissolve.

    • After 48 hours, carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a separate beaker.

    • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide, keeping the mixture cool in an ice bath. This will precipitate the carboxamide product.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 1-benzyl-4-(p-toluidino)piperidine-4-carboxamide.

    • The product can be further purified by recrystallization if necessary.

    CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
    1-Benzyl-4-(p-toluidino)piperidine-4-carboxamideC₂₀H₂₅N₃O323.441164-72-3
    1-Benzyl-4-(p-toluidino)-4-cyanopiperidineC₂₀H₂₃N₃305.42N/A
    1-Benzyl-4-piperidoneC₁₂H₁₅NO189.253219-71-6
    p-ToluidineC₇H₉N107.15106-49-0

    Downstream Applications and Synthetic Strategies

    1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide is a versatile precursor for the synthesis of a range of potential drug candidates. The following schematic outlines potential downstream modifications:

    Downstream_Applications cluster_precursor Precursor cluster_modifications Potential Modifications cluster_intermediates Key Intermediates cluster_final_compounds Target Compound Classes Precursor 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide Debenzylation Debenzylation (e.g., H₂, Pd/C) Precursor->Debenzylation Hydrolysis Hydrolysis to Carboxylic Acid (e.g., HCl, heat) Precursor->Hydrolysis Secondary_Amine 4-(p-Toluidino)piperidine-4-carboxamide Debenzylation->Secondary_Amine Carboxylic_Acid 1-Benzyl-4-(p-toluidino)piperidine-4-carboxylic acid Hydrolysis->Carboxylic_Acid N-Substituted_Analogs N-Substituted Analogs Secondary_Amine->N-Substituted_Analogs Alkylation/ Acylation Ester_Analogs Ester Analogs Carboxylic_Acid->Ester_Analogs Esterification

    Figure 3: Potential downstream synthetic modifications of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide.

    Conclusion: A Versatile Tool for Drug Discovery

    1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide represents a strategically important and versatile precursor in medicinal chemistry. Its synthesis from readily available starting materials and the presence of multiple functional handles for further modification make it an ideal scaffold for the development of novel therapeutics, particularly in the realm of opioid analgesics. The incorporation of the p-toluidino moiety allows for the exploration of subtle but significant structure-activity relationships, providing a pathway to potentially more potent and selective drug candidates. The protocols and application notes provided herein are intended to serve as a valuable resource for researchers and scientists working to advance the field of drug discovery.

    References

    • Higashikawa, Y., & Suzuki, S. (2008). Studies on 1-(2-phenethyl)-4-(N-propionylanilino)piperidine (fentanyl) and its related compounds. VI. Structure-analgesic activity relationship for fentanyl, methyl-substituted fentanyls and other analogues. Forensic Toxicology, 26(1), 1-5.
    • Vardanyan, R., & Hruby, V. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future medicinal chemistry, 6(4), 385-412.
    • Mićović, I., Ivanović, M., Vučković, S., Prostran, M., Todorović, Z., Kiricojević, V., & Dosen-Mićović, L. (2000). The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl. Bioorganic & medicinal chemistry letters, 10(17), 2011-2014.
    • Request PDF. (2025, August 5). The Synthesis and preliminary pharmacological evaluation of 4-Methyl fentanyl.
    • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385–412.
    • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
    • McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
    • HazComFast. (n.d.). 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide (CAS 1164-72-3).
    • BenchChem. (2025). Application Notes and Protocols: One-Pot Multicomponent Synthesis of 4-Anilinopiperidine.
    • Kim, K., et al. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry, 23(21), 6849-6858.
    • J&K Scientific LLC. (2021, March 23). Strecker Amino Acid Synthesis.
    • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
    • Wei, Z. Y., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895–3905.
    • Request PDF. (2025, August 5). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
    • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492.
    • Organic Syntheses. (n.d.). 1-phenylpiperidine.
    • Chemical Review and Letters. (2021).
    • Organic Syntheses. (n.d.). Pauline Ting.
    • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(23), 4484–4490.
    • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
    • Zhuang, T., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 153, 107921.
    • ResearchGate. (2021, August). Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors.
    • MDPI. (2025, August 22). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.
    • U.S. Environmental Protection Agency. (2025, October 15). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid Env.
    • Trescot, A. M., et al. (2008). Opioid pharmacology. Pain physician, 11(2 Suppl), S133–S153.
    • Pathiraja, A., & Taylor, M. (2019). Basic opioid pharmacology: an update.

    Sources

    Application

    Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of CAS 1164-72-3

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Forensic Scientists, and Drug Development Professionals Compound: 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide (CAS 1164-72-3) Molecular Formula: C₂₀H₂₅N₃O Exact Mass: 323.1998 Da

    Executive Summary

    As the landscape of synthetic opioids and their precursors continues to evolve, the rapid and accurate identification of 4-anilidopiperidine derivatives is paramount. CAS 1164-72-3, chemically known as 1-benzyl-4-(p-toluidino)piperidine-4-carboxamide, is a critical intermediate structurally related to highly potent synthetic opioids (e.g., carfentanil analogs)[1].

    As a Senior Application Scientist, I have designed this protocol to move beyond simple spectral matching. This guide provides a foundational, mechanistic understanding of the mass spectrometric behavior of CAS 1164-72-3. By elucidating the causality behind its fragmentation pathways—specifically piperidine ring stability, N-debenzylation, and C4-cleavage—laboratories can establish self-validating analytical workflows that ensure absolute confidence in structural identification.

    Experimental Methodologies

    To ensure a self-validating system, the experimental design must preserve the structural integrity of the analyte while maximizing ionization efficiency. The primary carboxamide group is susceptible to hydrolysis under harsh conditions; therefore, we utilize a gentle, cold protein precipitation method rather than aggressive liquid-liquid extraction (LLE).

    Step-by-Step Sample Preparation

    Causality Insight: Diluting the final organic supernatant with aqueous mobile phase prevents "solvent effects" (peak broadening or splitting) at the head of the UHPLC column, ensuring sharp, symmetrical peaks.

    • Aliquot: Transfer 100 µL of the biological matrix (plasma/urine) or synthetic reaction mixture into a 1.5 mL low-bind microcentrifuge tube.

    • Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) spiked with an appropriate isotopically labeled internal standard (e.g., Fentanyl-D5) to denature matrix proteins.

    • Agitation: Vortex vigorously for 30 seconds to ensure homogeneous mixing and complete protein disruption.

    • Centrifugation: Spin the sample at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Dilution: Transfer 200 µL of the clear supernatant to an autosampler vial and dilute with 800 µL of Mobile Phase A (0.1% Formic Acid in Water).

    LC-MS/MS Analytical Workflow

    Workflow A 1. Sample Preparation (Cold ACN Protein Precipitation) B 2. UHPLC Separation (C18 Column, Gradient Elution) A->B C 3. ESI+ Ionization (Protonation of 3° Amine) B->C D 4. CID Fragmentation (Collision Energy: 10-40 eV) C->D E 5. High-Resolution MS/MS (QTOF / Orbitrap Analysis) D->E F 6. Data Interpretation (Diagnostic Ion Matching) E->F

    Figure 1: Step-by-step LC-MS/MS analytical workflow for CAS 1164-72-3 identification.

    Chromatographic Conditions

    Causality Insight: Formic acid (0.1%) is mandated in the mobile phase to act as an abundant proton source. This ensures complete protonation of the highly basic tertiary amine on the piperidine ring, drastically enhancing Electrospray Ionization (ESI+) efficiency.

    Table 1: UHPLC Gradient Elution Profile

    Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
    0.00.4095.05.0
    1.00.4095.05.0
    5.00.4010.090.0
    6.50.4010.090.0
    6.60.4095.05.0
    8.00.4095.05.0

    Mechanistic Fragmentation Analysis

    The structural elucidation of CAS 1164-72-3 relies on understanding the thermodynamic stability of its product ions under Collision-Induced Dissociation (CID). As noted by [2] and the[3], 4-anilidopiperidines exhibit highly predictable, diagnostic cleavage patterns.

    Ionization and Precursor Formation

    During ESI+, the molecule readily accepts a proton at the most basic site—the tertiary nitrogen of the piperidine ring—yielding a stable precursor ion at m/z 324.2076 ([M+H]⁺).

    Primary Cleavage Pathways
    • N-Debenzylation (m/z 91.0548): At elevated collision energies, the N-benzyl group is highly susceptible to cleavage. The resulting benzyl cation immediately rearranges into a highly stable, aromatic 7-membered tropylium ring. This is a universal hallmark of N-benzyl piperidine derivatives.

    • C4-N Bond Cleavage (m/z 108.0813 & 217.1341): The C4 position of the piperidine ring is sterically crowded. Cleavage of the bond between C4 and the aniline nitrogen results in two competing pathways:

      • Charge retention on the basic secondary amine of the p-toluidine group yields the protonated p-toluidine ion (m/z 108.0813 ).

      • Neutral loss of the p-toluidine moiety (-107 Da) yields a stable piperidinium-4-carboxamide carbocation (m/z 217.1341 ).

    • Ammonia Elimination (m/z 307.1810): The primary carboxamide group (-CONH₂) undergoes a characteristic neutral loss of NH₃ (-17.027 Da) at lower collision energies, forming a reactive acylium ion stabilized by the adjacent C4 carbon.

    Fragmentation Precursor [M+H]+ m/z 324.2076 LossNH3 [M+H - NH3]+ m/z 307.1810 Precursor->LossNH3 -NH3 (-17.027 Da) Low CE LossTol [M+H - p-Toluidine]+ m/z 217.1341 Precursor->LossTol -C7H9N (-107.074 Da) Medium CE TolIon [p-Toluidine + H]+ m/z 108.0813 Precursor->TolIon C4-N Cleavage Medium CE Tropylium Tropylium Ion m/z 91.0548 Precursor->Tropylium N-Debenzylation High CE

    Figure 2: Mechanistic CID fragmentation pathways of protonated CAS 1164-72-3.

    Diagnostic Fragments Summary

    To build a robust targeted screening method, the following high-resolution exact masses should be integrated into the mass spectrometer's inclusion list.

    Table 2: High-Resolution MS/MS Diagnostic Ions for CAS 1164-72-3

    Fragment IonExact Mass (m/z)Elemental CompositionMass ErrorMechanistic Origin
    Precursor 324.2076[C₂₀H₂₆N₃O]⁺< 2.0 ppmProtonation of 3° amine
    Product A 307.1810[C₂₀H₂₃N₂O]⁺< 2.0 ppmLoss of ammonia (-NH₃)
    Product B 217.1341[C₁₃H₁₇N₂O]⁺< 2.0 ppmNeutral loss of p-toluidine
    Product C 108.0813[C₇H₁₀N]⁺< 2.0 ppmProtonated p-toluidine
    Product D 91.0548[C₇H₇]⁺< 2.0 ppmTropylium ion (N-debenzylation)

    Conclusion

    The analytical identification of CAS 1164-72-3 requires a nuanced understanding of its functional groups. By tracking the distinct neutral losses of ammonia and p-toluidine alongside the formation of the tropylium ion, analysts can confidently differentiate this compound from isobaric interferents or closely related fentanyl analogs. This self-validating approach ensures that forensic and pharmaceutical laboratories maintain the highest standards of scientific integrity as outlined by authoritative toxicological reviews[4].

    References

    • HazComFast. 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide (CAS 1164-72-3) - Overview. URL: [Link]

    • Journal of the American Society for Mass Spectrometry (ACS Publications). Use of Diagnostic Ions for the Detection of Fentanyl Analogs in Human Matrices by LC–QTOF. URL:[Link]

    • ESR (Forensic Toxicology). A Literature Review of the Analytical Toxicology of Fentanyl Derivatives. URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Resolving HPLC Peak Tailing for 7-Methoxy-1-tetralone (CAS 6836-19-7): A Technical Guide

    A Note on Chemical Identification: The CAS number provided in the topic, 1164-72-3, could not be definitively identified within chemical databases. However, this number is structurally and numerically similar to known co...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Note on Chemical Identification: The CAS number provided in the topic, 1164-72-3, could not be definitively identified within chemical databases. However, this number is structurally and numerically similar to known compounds related to the provided chemical name. This guide will therefore focus on the analysis of 7-Methoxy-1-tetralone, CAS 6836-19-7 , a compound that aligns with the likely intent of the query and for which peak tailing is a relevant analytical challenge.

    This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve HPLC peak tailing issues when analyzing 7-Methoxy-1-tetralone. As a Senior Application Scientist, this guide synthesizes fundamental chromatographic principles with practical, field-proven solutions.

    Frequently Asked Questions (FAQs)

    Q1: What is 7-Methoxy-1-tetralone and what are its key properties for HPLC analysis?

    7-Methoxy-1-tetralone is a tetralone derivative with the chemical formula C₁₁H₁₂O₂ and a molecular weight of approximately 176.21 g/mol .[1][2][3] For the purpose of reverse-phase HPLC, its key characteristics are:

    PropertyValue/CharacteristicImplication for HPLC Analysis
    Structure A bicyclic aromatic ketone with a methoxy group.The molecule possesses a moderate degree of hydrophobicity suitable for retention on C18 and other reverse-phase stationary phases.
    Predicted LogP 2.2This value indicates a moderate preference for the non-polar (stationary) phase over the polar (mobile) phase in reverse-phase HPLC.
    pKa Not readily ionizable.As a neutral compound, its retention is expected to be largely independent of the mobile phase pH.[4][5] This simplifies method development as pH control is not primarily for managing analyte ionization.
    Solubility Soluble in common organic solvents like acetonitrile and methanol; low solubility in water.[6][7]Sample preparation should use a diluent with sufficient organic content to ensure complete dissolution and prevent precipitation upon injection.

    Q2: Why is my 7-Methoxy-1-tetralone peak tailing?

    Peak tailing for a neutral compound like 7-Methoxy-1-tetralone in reverse-phase HPLC is often unexpected but can arise from several factors. The most common causes include:

    • Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of the silica-based stationary phase can interact with polar functional groups on the analyte (in this case, the ketone and methoxy ether groups) via hydrogen bonding.[8][9] This secondary retention mechanism leads to a portion of the analyte molecules being retained longer, resulting in a tailing peak.

    • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape, often manifesting as fronting or tailing.[10]

    • Extra-Column Dead Volume: Excessive or poorly connected tubing, fittings, or a large detector flow cell can cause the analyte band to spread before and after the column, leading to peak broadening and tailing.[11][12]

    • Column Contamination or Degradation: Accumulation of strongly retained sample components or mobile phase impurities at the head of the column can create active sites that cause peak tailing. Physical degradation of the column bed (a void) can also lead to poor peak shape.[13][14]

    In-Depth Troubleshooting Guide

    This guide provides a systematic approach to diagnosing and resolving peak tailing for 7-Methoxy-1-tetralone.

    Initial Diagnosis: Chemical vs. Physical Problem

    The first step is to determine if the tailing is a chemical (analyte-column interaction) or a physical (instrumental) issue.

    Experimental Protocol: The Neutral Marker Test

    • Prepare a Neutral Marker Standard: Dissolve a simple, non-polar, neutral compound like Toluene or Naphthalene in your mobile phase. The concentration should be similar to your 7-Methoxy-1-tetralone standard.

    • Injection and Analysis: Inject the neutral marker standard using your current HPLC method.

    • Analyze the Peak Shape:

      • If the neutral marker peak is symmetrical: The issue is likely a chemical interaction between 7-Methoxy-1-tetralone and the stationary phase (e.g., silanol interactions). Proceed to the "Troubleshooting Chemical Interactions" section.

      • If the neutral marker peak also tails: The problem is likely physical, related to your HPLC system (e.g., dead volume). Proceed to the "Troubleshooting Physical & Instrumental Issues" section.

    This diagnostic approach is crucial because it prevents unnecessary and time-consuming adjustments to the method's chemistry when the root cause lies within the hardware.[11]

    Troubleshooting Workflow Diagram

    The following diagram illustrates a logical workflow for troubleshooting peak tailing.

    HPLC_Tailing_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for 7-Methoxy-1-tetralone inject_neutral Inject a Neutral Marker (e.g., Toluene) start->inject_neutral check_neutral_peak Is the Neutral Marker Peak Symmetrical? inject_neutral->check_neutral_peak chemical_issue Chemical Issue: Secondary Interactions check_neutral_peak->chemical_issue  Yes physical_issue Physical/Instrumental Issue: Dead Volume, Column Void check_neutral_peak->physical_issue  No reduce_conc 1. Reduce Sample Concentration (Check for Overload) chemical_issue->reduce_conc check_fittings 1. Check and Tighten All Fittings (Column, Tubing) physical_issue->check_fittings use_endcapped_column 2. Use a High-Purity, End-Capped C18 or Phenyl Column reduce_conc->use_endcapped_column mobile_phase_additive 3. Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) use_endcapped_column->mobile_phase_additive increase_temp 4. Increase Column Temperature (e.g., to 35-40°C) mobile_phase_additive->increase_temp minimize_tubing 2. Minimize Tubing Length & ID (Pre- and Post-Column) check_fittings->minimize_tubing flush_column 3. Flush or Reverse-Flush Column (Check for Blockage) minimize_tubing->flush_column replace_column 4. Replace with a New Column (Check for Void) flush_column->replace_column

    Caption: A decision tree to systematically diagnose and resolve HPLC peak tailing.

    Troubleshooting Chemical Interactions (Symmetrical Neutral Marker)

    Q: My neutral marker peak is sharp, but 7-Methoxy-1-tetralone still tails. What should I do?

    This strongly points to secondary interactions between your analyte and the stationary phase. Here’s how to address it:

    • Assess for Column Overload:

      • Why: Even at concentrations that are within the detector's linear range, you can overload the column's mass capacity. This is a common, and often overlooked, cause of peak asymmetry.[10]

      • Protocol: Prepare a series of dilutions of your 7-Methoxy-1-tetralone standard (e.g., 10x and 100x dilutions). Inject them and observe the peak shape. If the tailing improves or disappears at lower concentrations, you are experiencing mass overload.

      • Solution: Reduce the concentration of your sample or decrease the injection volume.

    • Evaluate Your HPLC Column:

      • Why: Older, "Type A" silica columns have a higher concentration of acidic silanol groups that are prone to causing peak tailing. Modern, high-purity, "Type B" silica columns that are end-capped are specifically designed to minimize these interactions.[8][15] End-capping treats the silica surface with a small silylating agent (like trimethylchlorosilane) to cover many of the remaining free silanols.

      • Solution: Switch to a modern, high-purity, end-capped C18 or a Phenyl-Hexyl column. The phenyl phase can sometimes offer different selectivity and improved peak shape for aromatic compounds.

    • Optimize the Mobile Phase:

      • Why: While pH adjustment is the primary tool for ionizable compounds, mobile phase additives can still improve peak shape for neutral compounds by interacting with residual silanols.

      • Protocol: Add a small amount of a weak acid to your mobile phase. Although 7-Methoxy-1-tetralone is neutral, the acid will protonate the residual silanol groups on the silica surface, making them less likely to interact with the analyte.[16]

      • Recommended Additives:

    AdditiveTypical ConcentrationMechanism of ActionCompatibility
    Formic Acid 0.1% (v/v)Protonates silanol groups (Si-OH → Si-OH₂⁺), reducing their ability to act as hydrogen bond acceptors.Excellent for LC-MS
    Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)A stronger acid that is very effective at protonating silanols. It can also act as an ion-pairing agent, which is not relevant here but is a property to be aware of.Can cause ion suppression in LC-MS.
    Phosphate Buffer 10-25 mM (at low pH)While primarily a buffer, the increased ionic strength can help mask silanol interactions.[16]Not volatile; for UV detection only.
    • Increase Column Temperature:

      • Why: Increasing the column temperature (e.g., to 35°C or 40°C) can improve peak shape. This is because it reduces mobile phase viscosity (leading to more efficient mass transfer) and can disrupt the kinetic-dependent secondary interactions that cause tailing.

      • Protocol: Use a column oven to systematically increase the temperature in 5°C increments. Monitor the peak shape and retention time. Be aware that increasing the temperature will generally decrease the retention time.

    Troubleshooting Physical & Instrumental Issues (Tailing Neutral Marker)

    Q: Both my neutral marker and 7-Methoxy-1-tetralone are tailing. What should I check on my HPLC system?

    This indicates a physical problem in your system that is causing band broadening.

    • Check for Dead Volume:

      • Why: Any unnecessary space in the flow path between the injector and the detector can cause the sample band to spread, resulting in peak tailing.[11]

      • Protocol:

        • Fittings: Ensure all PEEK or stainless steel fittings are properly seated and not over-tightened. A common mistake is using a ferrule that is not matched to the port depth, creating a small void.

        • Tubing: Use tubing with the narrowest internal diameter (ID) and shortest length possible, especially between the column and the detector.

        • Column Connection: Ensure the tubing is pushed all the way into the column end-fitting before tightening.

    • Inspect the Column for Voids or Contamination:

      • Why: Over time, the packed bed of the column can settle, creating a void at the inlet. This void acts as a mixing chamber, causing severe peak distortion. Contamination on the inlet frit can also cause poor peak shape.[14]

      • Protocol:

        • Disconnect the column from the detector and reverse its flow direction.

        • Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) at a low flow rate to wash contaminants off the inlet frit.

        • If tailing persists, the column may have a permanent void and should be replaced.

    References

    • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

    • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

    • Chromatography Online. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

    • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

    • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

    • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

    • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

    • Waters Corporation. (2022, March 14). What is "silanol activity" when a column is described as having low or high silanol activity? Retrieved from [Link]

    • Cheméo. (n.d.). Chemical Properties of 7-Methoxy-1-tetralone (CAS 6836-19-7). Retrieved from [Link]

    • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

    • Shimadzu. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

    • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

    • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

    • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

    • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]

    • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

    • Axion Labs. (n.d.). How to Select a Buffer for your HPLC Mobile Phase? Retrieved from [Link]

    • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

    • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

    • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

    • PubChem. (n.d.). 1-Tetralone. Retrieved from [Link]

    • PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. Retrieved from [Link]

    • Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]

    • National Institute of Standards and Technology. (n.d.). 7-Methoxy-1-tetralone. Retrieved from [Link]

    • LookChem. (n.d.). Cas 6836-19-7,7-Methoxy-1-tetralone. Retrieved from [Link]

    • PubChem. (n.d.). 1-Tetralone 1-tetralol. Retrieved from [Link]

    Sources

    Optimization

    Technical Support Center: Strategies for Overcoming Poor Aqueous Solubility of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide

    Welcome to the dedicated technical support guide for 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challe...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the dedicated technical support guide for 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited aqueous solubility of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully formulate this promising molecule for your in vitro and in vivo studies.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary physicochemical properties of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide that contribute to its poor water solubility?
    Q2: I'm observing precipitation of my compound in my aqueous buffer. What are the immediate steps I should take?

    A2: Immediate precipitation upon addition to an aqueous buffer is a classic sign of exceeding the compound's thermodynamic solubility limit. Here’s a rapid troubleshooting workflow:

    • Visual Confirmation: Ensure the precipitate is indeed your compound and not a component of your buffer crashing out.

    • pH Check: Measure the pH of your final solution. The solubility of ionizable compounds, like those containing amine groups, is highly pH-dependent.

    • Dilution: Attempt to bring the compound back into solution by diluting your sample with the same buffer. This can help you estimate the approximate solubility limit.

    • Gentle Heating/Sonication: For initial range-finding, gentle warming (e.g., to 37°C) or sonication can help overcome kinetic barriers to dissolution, but be aware that the solution may become supersaturated and precipitate upon cooling.

    This initial assessment will guide you toward a more systematic solubilization strategy.

    Troubleshooting Solubilization Strategies

    The following sections provide detailed, question-driven guides to the most common and effective techniques for enhancing the aqueous solubility of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide.

    Guide 1: pH Adjustment

    Q3: How does pH adjustment work to increase the solubility of this specific compound?

    A3: 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide contains at least two basic nitrogen atoms (in the piperidine ring and the toluidino group) that can be protonated. By lowering the pH of the aqueous medium with an acid, these nitrogen atoms accept protons (H+), forming positively charged ions.[1] This process of ionization dramatically increases the molecule's polarity, allowing it to interact more favorably with polar water molecules through ion-dipole interactions, thereby increasing its aqueous solubility.[2][][4] The solubility of such weakly basic compounds often increases exponentially with a decrease in pH below their pKa (the pH at which 50% of the compound is ionized).

    Q4: What is the step-by-step protocol for attempting pH-based solubilization?

    A4: This protocol outlines a systematic approach to determine the optimal pH for solubilization.

    Experimental Protocol: pH-Dependent Solubility Assessment

    • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent where it is freely soluble (e.g., DMSO, ethanol). A concentration of 10-50 mM is a typical starting point.

    • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 7.4 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-7.4).

    • Solubility Testing: a. Aliquot a fixed volume of each buffer into separate vials. b. Add a small volume of the compound's organic stock solution to each buffer. The final concentration of the organic solvent should be kept low (typically <1-2%) to minimize its own solubilizing effect. c. Vortex the vials vigorously and then allow them to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-24 hours).

    • Observation and Quantification: a. Visually inspect each vial for precipitation. b. For vials that appear clear, and for those with precipitate, centrifuge the samples to pellet any undissolved solid. c. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to identify the pH at which the desired concentration is achieved and maintained.

    Q5: My compound dissolves at low pH but precipitates when I add it to my cell culture media (pH ~7.4). What should I do?

    A5: This is a common issue known as "dilution-induced precipitation." The blood or cell culture medium acts as a buffer, neutralizing the acidic formulation and raising the pH back towards physiological levels.[2] As the pH increases, the compound deprotonates, loses its charge, and crashes out of solution.

    Mitigation Strategies:

    • Higher Stock Concentration/Smaller Volume: Use the most concentrated acidic stock possible so you are adding the smallest possible volume to your media. This minimizes the impact on the media's buffering capacity.

    • Slow, Stirred Addition: Add the acidic stock solution dropwise to the cell culture media while gently stirring. This allows for more gradual pH equilibration and can sometimes prevent immediate, localized precipitation.

    • Formulation with Excipients: If simple pH adjustment is insufficient, you must move to more advanced formulation strategies like co-solvents, cyclodextrins, or surfactants, which can help keep the compound in solution even after the pH shift.[2][5]

    Guide 2: Co-solvent Systems

    Q6: When should I consider using co-solvents, and how do they work?

    A6: Co-solvents are an excellent second-line approach when pH adjustment alone is not feasible or effective, especially for highly lipophilic compounds.[6] A co-solvent is a water-miscible organic solvent that, when added to water, alters the polarity of the solvent system.[] For a non-polar compound like 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide, co-solvents like DMSO, ethanol, or polyethylene glycols (PEGs) can increase solubility by reducing the overall polarity of the aqueous environment, making it more "hospitable" to the lipophilic drug molecule.[]

    Q7: How do I screen for the most effective and least toxic co-solvent for my experiment?

    A7: The choice of co-solvent depends heavily on the experimental context (in vitro vs. in vivo) due to toxicity concerns.

    Co-Solvent Screening Workflow

    cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Aqueous Compatibility & Toxicity cluster_2 Phase 3: Final Formulation Selection A Prepare concentrated stock in pure co-solvents (e.g., DMSO, Ethanol, PEG400) B Determine max solubility in each pure co-solvent A->B C Rank co-solvents by solubilizing power B->C D Prepare serial dilutions of compound in top co-solvents into aqueous buffer C->D E Identify lowest % co-solvent needed for target concentration without precipitation D->E F Assess cellular toxicity of the vehicle (co-solvent + buffer) at the required concentration E->F G Select co-solvent with best balance of solubilizing power and biological compatibility F->G

    Caption: Workflow for selecting an appropriate co-solvent.

    Data Summary Table for Co-Solvent Selection:

    Co-SolventMax Solubility (mg/mL) in Pure SolventMin % in Water for 10 µM SolutionCell Viability at Min % (e.g., MTT Assay)
    DMSO>1000.1%>95%
    Ethanol500.5%>90%
    PEG 400751.0%>98%
    Propylene Glycol601.0%>95%

    Note: The values in this table are illustrative and must be determined experimentally.

    Guide 3: Complexation with Cyclodextrins

    Q8: What are cyclodextrins and how can they help solubilize my compound?

    A8: Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique molecular structure: a hydrophilic outer surface and a hydrophobic inner cavity.[7][8] This structure allows them to act as "molecular buckets." They can encapsulate the non-polar, poorly soluble 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide within their hydrophobic core, while the hydrophilic exterior of the cyclodextrin-drug complex remains water-soluble.[7][8][9][10] This formation of an "inclusion complex" effectively masks the drug's lipophilicity and significantly enhances its apparent aqueous solubility.[7][9][10][11]

    Q9: Which type of cyclodextrin should I use, and what is the protocol for preparing a cyclodextrin formulation?

    A9: For parenteral and general research use, chemically modified cyclodextrins are preferred due to their higher solubility and lower toxicity compared to native β-cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are the most commonly used and are FDA-approved excipients.[7]

    Experimental Protocol: Cyclodextrin Formulation

    • Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD in water or buffer).

    • Drug Addition: Add an excess amount of the solid 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide powder directly to the cyclodextrin solution.

    • Complexation: Mix the suspension vigorously. This can be done by stirring or sonicating at a controlled temperature (e.g., room temperature to 50°C) for an extended period (12-48 hours) to ensure equilibrium is reached.

    • Separation: After equilibration, remove the undissolved compound by centrifugation and filtration through a 0.22 µm filter to obtain a clear solution of the drug-cyclodextrin inclusion complex.

    • Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV). This will give you the maximum solubility achievable with that specific cyclodextrin concentration.

    Drug Poorly Soluble Drug Complex Soluble Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Water Water (Aqueous Phase) Complex->Water Dissolves

    Caption: Mechanism of cyclodextrin-mediated solubilization.

    Guide 4: Surfactant and Lipid-Based Formulations

    Q10: When are surfactant or lipid-based systems the right choice?

    A10: These advanced formulations are typically employed when simpler methods fail or for specific applications like oral drug delivery.[12][13] They are particularly effective for highly lipophilic drugs.

    • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in water. These micelles have a hydrophobic core that can solubilize your compound, while the hydrophilic shell keeps the entire structure dispersed in water.[14]

    • Lipid-Based Formulations (LBFs): These involve dissolving the drug in oils, lipids, and surfactants.[12][13] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are designed to spontaneously form fine emulsions or microemulsions upon gentle agitation in an aqueous medium, keeping the drug in a solubilized state.[15][16] This approach is highly effective at enhancing oral bioavailability.[12][17]

    Q11: How do I approach developing a simple surfactant-based formulation?

    A11: Screening for a suitable surfactant involves balancing solubilization capacity with potential toxicity. Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Kolliphor® EL are common choices.

    Protocol: Surfactant-Based Solubility Enhancement

    • Surfactant Selection: Choose a panel of pharmaceutically acceptable surfactants (e.g., Tween® 80, Kolliphor® EL, Sodium Lauryl Sulfate). Be aware that surfactants can have biological effects and toxicity.[18]

    • Screening: Prepare a series of aqueous solutions for each surfactant at various concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).

    • Equilibrium Solubility: Add an excess of your compound to each solution. Equilibrate the samples with stirring or shaking for 24-48 hours.

    • Analysis: Centrifuge and filter the samples, then quantify the supernatant's drug concentration via HPLC.

    • Selection: Identify the surfactant and concentration that provides the desired solubility with the lowest potential for experimental interference or toxicity. It is crucial to remember that only the free, molecularly dissolved drug is directly available for absorption, not the portion encapsulated in micelles.[19][20]

    References

    • Solubility enhancement techniques: A comprehensive review. (2023). EAS Journal of Pharmacy and Pharmacology, 5(2), 49-60.
    • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
    • Mocanu, A.-M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 609. Available at: [Link]

    • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Retrieved from [Link]

    • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5266. Available at: [Link]

    • Patel, J., & Patel, K. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. International Journal of Pharmaceutical Sciences and Research, 13(8), 3026-3037.
    • Singh, B., & Singh, R. (2017). Lipid-Based Nano-Delivery for Oral Administration of Poorly Water Soluble Drugs (PWSDs): Design, Optimization and in vitro Assessment. In Nanostructures for Drug Delivery. IntechOpen. Available at: [Link]

    • Yuliani, S. H., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands in Health and Life Sciences, 1(1), 1-8. Available at: [Link]

    • Al-khedairy, E. B. H., & Al-shdefat, R. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. The Scientific Journal of Cihan University-Duhok, 2(2), 1-11.
    • Kumar, A., & Sharma, V. (2018). Lipid-Based Drug Delivery Systems. Journal of Drug Delivery and Therapeutics, 8(5), 15-21. Available at: [Link]

    • Shah, S., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14, 1178385. Available at: [Link]

    • Popielec, A., & Loftsson, T. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics, 17(7), 1-35. Available at: [Link]

    • Wimmer, R., & Bécède, M. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 241-251. Available at: [Link]

    • Li, S., et al. (2025). Surfactants Significantly Improved the Oral Bioavailability of Curcumin Amorphous Solid Dispersions and Its Underlying Mechanism. Pharmaceutics, 17(11), 1-20. Available at: [Link]

    • Parshad, H., et al. (2024). Oral absorption from surfactant-based drug formulations: the impact of molecularly dissolved drug on bioavailability. University of Southern Denmark.
    • Kumar, S., & Singh, A. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 17(2), 224-236. Available at: [Link]

    • Maher, S., et al. (2023). Safety of surfactant excipients in oral drug formulations. Advanced Drug Delivery Reviews, 199, 115086. Available at: [Link]

    • PharmaTech. (n.d.). Impact of Surfactants on Drug Release during Dissolution Testing. Retrieved from [Link]

    • Beyens, O., et al. (2025). Supporting novel drug discovery via cosolvent molecular dynamics. Journal of Cheminformatics, 17(1), 1-15. Available at: [Link]

    • ISSR. (n.d.). Solubility and pH of amines. Retrieved from [Link]

    • Law, R. J., et al. (2017). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. Journal of the American Chemical Society, 139(42), 14852–14859. Available at: [Link]

    • Su, C.-Y., & Chen, Y.-H. (2025). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 49(3), 22-29.
    • LibreTexts Chemistry. (2019). The Effects of pH on Solubility. Retrieved from [Link]

    • Al-Zoubi, N., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(3), 1-14. Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide Synthesis

    Welcome to the Technical Support Center. The synthesis of 1-benzyl-4-(p-toluidino)piperidine-4-carboxamide is a critical two-step sequence heavily utilized in the development of piperidine-based analgesics and spirohydan...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. The synthesis of 1-benzyl-4-(p-toluidino)piperidine-4-carboxamide is a critical two-step sequence heavily utilized in the development of piperidine-based analgesics and spirohydantoin derivatives[1]. The process involves a Strecker-type multicomponent condensation of 1-benzyl-4-piperidone, p-toluidine, and a cyanide source to form an α-aminonitrile intermediate[2]. This is followed by the acid-mediated hydrolysis of the sterically hindered nitrile to yield the target carboxamide[3].

    Due to the highly functionalized nature of the piperidine core, deviations in temperature, reagent stoichiometry, or quenching protocols inevitably lead to a cascade of impurities. This guide is designed to help researchers diagnose, troubleshoot, and eliminate these bottlenecks.

    Diagnostic Workflow for Crude Product Analysis

    When your synthesis fails or yields low purity, the first step is LC-MS analysis. Use the decision tree below to match the primary [M+H]+ impurity peak to its root cause and immediate corrective action.

    DiagnosticTree Start LC-MS Analysis of Crude Product Q1 Identify Major Impurity [M+H]+ Peak Start->Q1 Nitrile m/z = 306.2 Residual Nitrile Q1->Nitrile m/z 306.2 Acid m/z = 325.2 Carboxylic Acid Q1->Acid m/z 325.2 Cyano m/z = 217.1 Cyanohydrin Q1->Cyano m/z 217.1 Debenz m/z = 234.2 N-Debenzylated Q1->Debenz m/z 234.2 Sol1 Action: Increase H2SO4 conc. or reaction time Nitrile->Sol1 Sol2 Action: Control exotherm during ice quench Acid->Sol2 Sol3 Action: Ensure complete imine formation first Cyano->Sol3 Sol4 Action: Avoid harsh heating in strong acid Debenz->Sol4

    Caption: Diagnostic decision tree for identifying and resolving common synthesis impurities based on LC-MS data.

    Frequently Asked Questions (Troubleshooting Guide)

    Q1: Why is my hydrolysis stalling, leaving a large amount of the nitrile intermediate (m/z 306.2)? A1: The α-carbon of the piperidine ring is quaternary and highly sterically hindered, making the nitrile unusually resistant to hydration. If the sulfuric acid concentration drops below 95% (due to ambient moisture or wet reagents), the equilibrium shifts away from the protonated nitrile, stalling the reaction. Causality & Fix: Ensure the use of 95–98% H2​SO4​ . Stir at ambient temperature for 12–16 hours. Do not attempt to force the reaction with high heat, as this promotes debenzylation[3].

    Q2: I have successfully consumed the nitrile, but LC-MS shows a major peak at m/z 325.2. What is this? A2: This is 1-benzyl-4-(p-toluidino)piperidine-4-carboxylic acid, the product of over-hydrolysis. While the initial hydration of the nitrile to the amide requires concentrated acid, the subsequent cleavage of the amide to the carboxylic acid is catalyzed by hot, dilute acid. This almost exclusively occurs during the aqueous quench if the exotherm is not strictly controlled. Causality & Fix: Pour the reaction mixture over a massive excess of crushed ice. The internal temperature must remain below 5 °C during the dilution of the sulfuric acid[3].

    Q3: My Strecker step is yielding a significant impurity at m/z 217.1. How do I suppress this? A3: A peak at m/z 217.1 corresponds to 1-benzyl-4-hydroxypiperidine-4-carbonitrile (the cyanohydrin). This forms when the cyanide source attacks the unreacted 1-benzyl-4-piperidone instead of the imine intermediate. Because imine formation is reversible and produces water, standard KCN/aqueous conditions often favor this competitive side reaction. Causality & Fix: Switch to an anhydrous Strecker protocol. Pre-form the imine in glacial acetic acid before adding trimethylsilyl cyanide (TMSCN)[1]. This drives the equilibrium toward the α-aminonitrile and suppresses cyanohydrin formation.

    Validated Experimental Protocols

    To ensure self-validating and reproducible results, follow these optimized methodologies.

    Step 1: Anhydrous Strecker Condensation[1]
    • Imine Pre-formation: Dissolve 1-benzyl-4-piperidone (1.0 eq) and p-toluidine (1.1 eq) in glacial acetic acid (approx. 5 mL/g of ketone). Stir at room temperature for 30 minutes. Mechanistic Note: Pre-forming the imine in a dehydrating environment prevents the competitive formation of the cyanohydrin impurity.

    • Cyanation: Add trimethylsilyl cyanide (TMSCN, 1.0 eq) dropwise over 15 minutes. Stir for 12 hours at room temperature.

    • Quench & Extraction: Quench by pouring the mixture into an ice-cold solution of ammonium hydroxide and water to neutralize the acetic acid without hydrolyzing the newly formed aminonitrile[2]. Extract with dichloromethane, dry over Na2​SO4​ , and concentrate in vacuo to yield 1-benzyl-4-(p-toluidino)piperidine-4-carbonitrile.

    Step 2: Controlled Sulfuric Acid Hydrolysis[3]
    • Acid Preparation: Cool 95% sulfuric acid (approx. 10-15 mL/g of nitrile) in an ice bath to 5 °C.

    • Addition: Add the 1-benzyl-4-(p-toluidino)piperidine-4-carbonitrile portion-wise over 1 hour, maintaining the internal temperature below 15 °C. Mechanistic Note: Rapid addition causes localized heating, leading to oxidative degradation and color formation.

    • Hydrolysis: Remove the ice bath and stir at ambient temperature (20-25 °C) for 16 hours.

    • In-Process Check: Analyze an aliquot by LC-MS to confirm the disappearance of the nitrile (m/z 306.2).

    • Exotherm-Controlled Quench: Pour the highly viscous mixture slowly onto a large volume of crushed ice (at least 10x the volume of acid) with vigorous stirring. The internal temperature must remain < 5 °C to prevent over-hydrolysis to the carboxylic acid.

    • Isolation: Adjust the pH to 9-10 using cold aqueous NaOH or ammonium hydroxide. Collect the precipitated 1-benzyl-4-(p-toluidino)piperidine-4-carboxamide by vacuum filtration.

    Quantitative Data & Impurity Profiling

    Use the following table to benchmark your analytical results against standard acceptable limits for this intermediate.

    Impurity NameChemical FormulaExact Mass[M+H]+Relative Retention Time (RRT)*Acceptable LimitPrimary Cause of Formation
    Residual Nitrile C20​H23​N3​ 306.21.15< 1.0%Weak acid / Short reaction time
    Carboxylic Acid C20​H24​N2​O2​ 325.20.85< 0.5%Exothermic aqueous quench
    Cyanohydrin C13​H16​N2​O 217.10.60< 0.1%Incomplete imine formation
    N-Debenzylated Amide C13​H19​N3​O 234.20.45< 0.1%Harsh heating in strong acid

    *RRT values are approximate and depend on the specific reverse-phase HPLC gradient utilized.

    Mechanistic Pathway Visualization

    The following diagram maps the intended chemical pathway against the competitive side reactions that generate the impurities listed above.

    Pathway Ketone 1-Benzyl-4-piperidone + p-Toluidine Imine Imine Intermediate Ketone->Imine -H2O Cyano Cyanohydrin (m/z 217.1) Ketone->Cyano +CN- (Side Rxn) Nitrile 4-Carbonitrile (m/z 306.2) Imine->Nitrile +CN- Amide 4-Carboxamide Target (m/z 324.2) Nitrile->Amide H2SO4, H2O (Controlled) Acid 4-Carboxylic Acid (m/z 325.2) Amide->Acid Excess H2O, Heat (Over-hydrolysis)

    Caption: Chemical pathway from 1-benzyl-4-piperidone to the target carboxamide, highlighting side reactions.

    References

    • Substituted 4-amino-piperidines - US20100016365A1 Source: Google Patents URL
    • Solution-Phase Parallel Synthesis of Spirohydantoins Source: Université catholique de Louvain URL:[Link]

    • In search for novel agents in therapy of tropical diseases and human immunodeficiency virus Source: Saber UCV URL:[Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting p-Toluidino Piperidine Carboxamide Synthesis

    Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing p-toluidino piperidine carboxamides —a critical structural motif found in various pharmaco...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing p-toluidino piperidine carboxamides —a critical structural motif found in various pharmacophores, including potent TRPV1 antagonists [2].

    The primary synthetic challenge in this workflow is the amide coupling between a piperidine carboxylic acid (e.g., N-Boc-piperidine-4-carboxylic acid) and p-toluidine. Because p-toluidine is an aniline derivative, the electron-donating methyl group only marginally offsets the inherent delocalization of the nitrogen lone pair into the aromatic ring. This poor nucleophilicity creates a kinetic bottleneck, allowing deleterious side reactions to outcompete the desired amidation.

    Mechanistic Insights: The Causality of Side Reactions

    To optimize your synthesis, you must first understand the thermodynamic and kinetic forces driving the side reactions:

    • N-Acylurea Formation: When using carbodiimides like EDC or DIC, the initial reaction forms an highly reactive O-acylisourea intermediate. Because p-toluidine attacks this intermediate slowly, the O-acylisourea has time to undergo a spontaneous intramolecular O-to-N acyl shift, forming a dead-end, unreactive N-acylurea byproduct.

    • Guanidinylation (Uronium Byproducts): When utilizing uronium-based coupling reagents (e.g., HATU, HBTU), the slow reactivity of p-toluidine allows the amine to act as a nucleophile directly against the coupling reagent itself, rather than the activated ester. This forms a stable guanidinium species, consuming the starting material.

    • Oxidation of p-Toluidine: Aromatic amines are highly susceptible to atmospheric oxidation, often leading to the formation of colored azo or azoxy impurities that complicate downstream purification [3].

    • Epimerization/Racemization: If your synthesis utilizes a chiral starting material (e.g., N-Boc-piperidine-3-carboxylic acid), the prolonged activation times required to force the coupling with p-toluidine can lead to oxazolone formation or direct enolization at the alpha-carbon, resulting in a racemic mixture [1].

    G A Piperidine-COOH + Coupling Reagent B Activated Ester (O-Acylisourea / OBt) A->B Activation E Guanidinium Byproduct (Side Product) A->E Direct attack by p-Toluidine C Desired Amide (p-Toluidino Piperidine Carboxamide) B->C + p-Toluidine (Desired Pathway) D N-Acylurea (Side Product) B->D O-to-N Shift (Slow attack) F p-Toluidine (Weak Nucleophile) F->A F->B

    Kinetic branching in the amidation of piperidine carboxylic acid with p-toluidine.

    Troubleshooting FAQs

    Q: Why is my reaction yielding high amounts of guanidinium byproducts when using HATU? A: HATU is an exceptionally fast activating agent, but p-toluidine is a sluggish nucleophile. The p-toluidine ends up attacking the electron-deficient carbon of the HATU uronium salt instead of the activated ester. Solution: Pre-activate the piperidine carboxylic acid with HATU and DIPEA for exactly 3-5 minutes before adding the p-toluidine. Alternatively, switch to a non-uronium reagent like T3P.

    Q: How do I prevent the oxidation of p-toluidine during the reaction? A: Oxidation is evidenced by the reaction mixture turning dark brown or purple [3]. Solution: Degas your solvents by sparging with argon or nitrogen for 15 minutes prior to use. Run the reaction strictly under an inert atmosphere. If your p-toluidine starting material is already discolored, purify it via sublimation or recrystallization from ethanol/water before use.

    Q: I am observing significant epimerization of my N-Boc-piperidine-3-carboxylic acid. How do I suppress this? A: Prolonged exposure to standard bases (like DIPEA) during slow aniline couplings causes deprotonation at the chiral alpha-center. Solution: Switch your coupling reagent to Propylphosphonic anhydride (T3P). T3P is documented to cause a remarkably low degree of racemization for racemization-prone carboxylic acids and is highly efficient for aniline couplings [1].

    Q: My EDC/HOBt coupling is stalling, and I see a major non-polar spot on TLC. What is it? A: This is almost certainly the N-acylurea byproduct. Solution: Increase the stoichiometry of your additive (HOBt or HOAt) to 1.5 equivalents to ensure the O-acylisourea is rapidly converted to the more stable OBt/OAt active ester before the O-to-N shift can occur.

    Quantitative Reagent Comparison

    To facilitate data-driven decision-making, the following table summarizes the performance of various coupling systems specifically for the p-toluidino piperidine carboxamide synthesis:

    Coupling SystemTypical Yield (%)Epimerization RiskMajor Side ProductRecommendation for p-Toluidine
    EDC / HOBt 45 - 60%ModerateN-AcylureaNot recommended due to slow kinetics.
    HATU / DIPEA 65 - 75%HighGuanidinium saltAcceptable if pre-activation is strictly timed.
    Acid Chloride 80 - 90%Very HighDiacylationGood for achiral substrates; destroys Boc groups if not careful.
    T3P / Pyridine 85 - 95% Very Low MinimalOptimal choice for chiral and deactivated substrates.

    Standard Operating Protocol: T3P-Mediated Amidation

    This protocol utilizes a self-validating workflow designed to eliminate the side reactions discussed above. T3P (Propylphosphonic anhydride) acts as both the activating agent and water scavenger, while pyridine serves as a mild base that prevents Boc-deprotection without causing epimerization.

    Step-by-Step Methodology

    1. Reagent Preparation & Degassing

    • Dissolve 1.0 eq of N-Boc-piperidine-4-carboxylic acid (or the 3-isomer) and 1.1 eq of freshly purified p-toluidine in anhydrous ethyl acetate (EtOAc) (0.2 M concentration).

    • Self-Validation: The solution should be clear and colorless. If it is pink/brown, your p-toluidine is oxidized and must be replaced.

    • Sparge the solution with Nitrogen for 10 minutes to prevent oxidative side reactions.

    2. Base Addition

    • Add 3.0 eq of anhydrous Pyridine. (Avoid DIPEA if using chiral piperidine-3-carboxylic acid to prevent base-catalyzed enolization).

    • Cool the reaction flask to 0 °C using an ice bath.

    3. Activation & Coupling

    • Dropwise, add 1.5 eq of T3P (supplied as a 50% solution in EtOAc) over 10 minutes.

    • Remove the ice bath and heat the reaction to 80 °C under a nitrogen atmosphere for 12 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The p-toluidine spot (Rf ~0.6) should disappear, and a new UV-active spot (the product) should appear at Rf ~0.4. The absence of a baseline spot confirms the suppression of guanidinium/polymeric side products.

    4. Workup & Isolation

    • Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to hydrolyze any excess T3P.

    • Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted p-toluidine and pyridine), water, and brine.

    • Self-Validation: The 1M HCl wash is critical. If TLC of the organic layer still shows a spot at Rf 0.6, repeat the acid wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure p-toluidino piperidine carboxamide.

    Workflow Step1 Step 1: Preparation Dissolve N-Boc-Piperidine-COOH & p-Toluidine in degassed EtOAc Step2 Step 2: Base Addition Add Pyridine (3.0 eq) Cool to 0°C Step1->Step2 Step3 Step 3: T3P Addition Dropwise addition of T3P (50% in EtOAc) Step2->Step3 Step4 Step 4: Heating Stir at 80°C for 12 hours under N2 atmosphere Step3->Step4 Step5 Step 5: Workup Wash with NaHCO3, 1M HCl, Brine Dry over Na2SO4 Step4->Step5

    Optimized step-by-step workflow for T3P-mediated amide coupling.

    References

    • Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.
    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC (National Institutes of Health).
    • BenchChem Technical Support. (2025). Technical Support Center: Direct Acylation of p-Toluidine. BenchChem.
    Troubleshooting

    Optimizing electrospray ionization (ESI) parameters for CAS 1164-72-3 detection

    Welcome to the Technical Support Center for optimizing electrospray ionization (ESI) parameters for CAS 1164-72-3 (1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide). This compound features a highly basic piperidine ring,...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for optimizing electrospray ionization (ESI) parameters for CAS 1164-72-3 (1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide). This compound features a highly basic piperidine ring, a secondary aniline nitrogen, and a carboxamide group. Because of its basicity, it is highly amenable to Positive Electrospray Ionization (ESI+), yielding a protonated precursor ion [M+H]⁺ at m/z 324.2 .

    However, achieving a stable, high-sensitivity signal requires careful tuning of the atmospheric pressure interface and mobile phase chemistry. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure robust LC-MS/MS assay performance.

    ESI Optimization Workflow

    ESI_Workflow A 1. Syringe Infusion (1-10 µg/mL in 50% MeOH) B 2. Polarity Selection (ESI+ for Basic Amines) A->B C 3. Voltage Tuning (Capillary & Cone/DP) B->C D 4. Gas & Temp Optimization (Desolvation & Nebulizer) C->D E 5. LC-MS Integration (Mobile Phase pH Adjustment) D->E

    Fig 1. Step-by-step ESI optimization workflow for basic amine compounds.

    Troubleshooting & FAQs

    Q1: Why is my [M+H]⁺ signal (m/z 324.2) weak despite the presence of a highly basic piperidine ring? A1: Weak signals for basic amines are typically caused by ion suppression from inappropriate mobile phase additives. If you are using Trifluoroacetic Acid (TFA) to improve chromatographic peak shape, the trifluoroacetate anion forms a strong, neutral ion pair with the protonated piperidine in the evaporating ESI droplet. This neutral pair prevents the compound from transitioning into the gas phase as a charged ion. Solution: Replace TFA with 0.1% Formic Acid (FA) or 0.1% Acetic Acid. Acidic conditions increase the degree of protonation in the liquid phase, driving the compound into the gas phase efficiently .

    Q2: I am observing a prominent peak at m/z 346.2 instead of my target mass. What is this, and how do I eliminate it? A2: A peak at m/z 346.2 corresponds to the sodium adduct, [M+Na]⁺ . The carboxamide moiety in CAS 1164-72-3 has a high affinity for trace alkali metals present in glassware or solvent impurities. Sodium adducts are notoriously difficult to fragment via collision-induced dissociation (CID), which severely compromises quantitative MRM assays. Solution: Add 2–5 mM Ammonium Formate to the aqueous mobile phase. The ammonium ion (NH₄⁺) acts as a volatile proton donor that effectively competes with Na⁺ during droplet desolvation, driving the equilibrium back toward the desired [M+H]⁺ species .

    Q3: I see significant signal at m/z 233.1 in my MS1 full scan. Is my sample degrading in the vial? A3: This is likely In-Source Fragmentation (ISF) , not thermal degradation. The benzyl group attached to the piperidine ring is highly susceptible to cleavage (-91 Da) if the energy in the atmospheric pressure interface is too high. High Declustering Potential (DP) or Fragmentor voltages accelerate ions too aggressively through the sampling cone, causing high-energy collisions with residual gas molecules and premature fragmentation before the ions reach the quadrupole . Solution: Perform a syringe infusion and incrementally lower the DP/Fragmentor voltage until the fragment peak disappears.

    Diagnostic Logic Tree

    Troubleshooting_Logic Start Low [M+H]+ Signal (m/z 324.2) CheckAdducts Check for Adducts ([M+Na]+ m/z 346.2) Start->CheckAdducts CheckISF Check MS1 Fragments (In-Source Fragmentation) Start->CheckISF CheckSuppression Check Mobile Phase (Ion Suppression) Start->CheckSuppression ActionAdducts Add 2-5 mM Ammonium Formate to displace Na+ CheckAdducts->ActionAdducts High Na+ ActionISF Lower Declustering Potential (DP) CheckISF->ActionISF Fragments seen ActionSuppression Remove TFA, Use 0.1% Formic Acid CheckSuppression->ActionSuppression TFA present

    Fig 2. Diagnostic logic tree for troubleshooting ESI signal loss and adduct formation.

    Experimental Protocol: Self-Validating ESI Parameter Optimization

    To establish the optimal ESI environment for CAS 1164-72-3, follow this continuous-infusion methodology. This protocol is designed to be self-validating; you will confirm the success of each step before proceeding to the next.

    Step 1: Preparation of Tuning Solution Prepare a 1 µg/mL solution of CAS 1164-72-3 in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: The 50% organic content ensures stable Taylor cone formation, while the formic acid guarantees pre-column protonation of the piperidine nitrogen.

    Step 2: Syringe Infusion Setup Connect a syringe pump directly to the ESI source (or via a T-connector with LC flow at 0.2 mL/min). Set the syringe flow rate to 10 µL/min. Monitor the MS1 full scan from m/z 100 to 500 in Positive Ion Mode. Validation Check: You must observe a stable Total Ion Chromatogram (TIC) with <5% variance over 2 minutes. If the signal spikes erratically, check for air bubbles in the syringe line.

    Step 3: Declustering Potential (DP) / Fragmentor Tuning Start with a high DP (e.g., 100 V). You will likely observe the m/z 324.2 precursor and an m/z 233.1 ISF fragment. Gradually decrease the DP in 10 V increments. Validation Check: The optimal DP is reached when the m/z 233.1 fragment drops below 2% relative abundance, and the m/z 324.2 precursor reaches its absolute maximum intensity. (Typical optimum: 40–60 V).

    Step 4: Capillary Voltage Optimization Adjust the capillary voltage between 2000 V and 4000 V. Validation Check: Find the lowest voltage that provides >90% of the maximum signal. Voltages above 3500 V for basic amines often induce micro-corona discharges at the capillary tip, which increases baseline noise and reduces the Signal-to-Noise (S/N) ratio.

    Step 5: Desolvation Gas and Temperature Integration Introduce LC flow (e.g., 0.4 mL/min of your starting gradient conditions). Increase the desolvation temperature to 350 °C and the gas flow to 10 L/min. Validation Check: Ensure the m/z 346.2 [M+Na]⁺ peak is <5% of the m/z 324.2 peak. If sodium adducts persist, introduce 2 mM Ammonium Formate into the LC aqueous line.

    Quantitative Data: ESI Parameter Summary

    The following table summarizes the transition from generic starting parameters to optimized values specifically tailored for the structural liabilities of CAS 1164-72-3.

    ParameterGeneric Starting ValueOptimized ValueMechanistic Rationale
    Ionization Mode ESI+ / ESI- SwitchingESI+ Only The piperidine ring dictates exclusive positive mode ionization.
    Capillary Voltage 3500 V2500 - 3000 V Lower voltage prevents corona discharge while maintaining Taylor cone stability for easily ionized basic amines.
    Declustering Potential 100 V40 - 60 V Minimized to prevent high-energy in-source cleavage of the N-benzyl group.
    Desolvation Temp 250 °C350 - 400 °C High thermal energy is required to fully desolvate droplets prior to entering the vacuum interface.
    Mobile Phase Additive 0.1% TFA0.1% FA + 2mM NH₄F Provides abundant protons, suppresses Na⁺ adducts, and strictly avoids TFA ion-pairing suppression.
    References
    • Hua, Y., & Jenke, D. (2012). Increasing the sensitivity of an LC-MS method for screening material extracts for organic extractables via mobile phase optimization. Journal of Chromatographic Science, 50(3), 213-227. URL:[Link]

    • Rousu, T., Hokkanen, J., Pelkonen, O., & Tolonen, A. (2010). Applicability of Generic Assays Based on Liquid Chromatography-Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds. Frontiers in Pharmacology, 1, 10. URL:[Link]

    • Gathungu, R. M., Larrea, P., Sniatynski, M. J., Marur, V. R., Bowden, J. A., Koelmel, J. P., Starke-Reed, P., Hubbard, V. S., & Kristal, B. S. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(22), 13523-13532. URL:[Link]

    Optimization

    Handling and stability guidelines for 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide solutions

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with handling 1-Benzyl-4-(p-toluidino)p...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with handling 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide (CAS: 1164-72-3)[1].

    Because this molecule contains three distinct reactive centers—a tertiary benzylamine, a primary carboxamide, and an electron-rich secondary aniline (p-toluidino group)—it requires precise environmental controls to prevent rapid degradation in solution. This guide provides the causality behind common experimental failures and establishes self-validating protocols to ensure absolute scientific integrity in your assays.

    Section 1: Reconstitution & Solubility FAQs

    Q: What is the optimal solvent for creating a long-term stock solution? A: We strongly recommend reconstituting the free base form of the compound in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 10–50 mM. The intact free base is highly lipophilic and exhibits poor aqueous solubility. If an aqueous stock is strictly required for your workflow, you must first convert the compound to a salt (e.g., hydrochloride) by adding a stoichiometric equivalent of 0.1 M HCl prior to aqueous dilution.

    Q: Why does my compound immediately precipitate when diluted into physiological assay buffers? A: Precipitation is a direct consequence of pH-dependent deprotonation. When a DMSO stock is diluted into neutral or basic aqueous buffers (pH ≥ 7.4), the tertiary amine (estimated pKa ~8.5) and the secondary aniline become fully deprotonated. This abolishes the molecule's ionic character, drastically reducing its solubility and causing it to crash out of solution. Corrective Action: Pre-dilute your DMSO stock into a slightly acidic transition buffer (pH 5.5–6.0) to maintain protonation before introducing it into your final physiological assay medium.

    Section 2: Stability & Degradation Troubleshooting

    Q: My stock solution turned pink or yellow-brown over time. What happened? A: This discoloration is a classic macroscopic indicator of oxidative degradation[2]. The p-toluidino moiety is an electron-rich aromatic amine that is highly susceptible to autoxidation. In the presence of dissolved oxygen and ambient light, the aniline group undergoes a single-electron transfer to form a highly reactive radical cation. These radicals subsequently couple to form highly colored azo compounds, quinone imines, or polyaniline-like oligomers[3]. Prevention: Always purge stock solutions with argon or nitrogen gas to displace dissolved oxygen, and store them in amber vials to prevent photolytic cleavage.

    Q: How does pH affect the stability of the carboxamide group during my assays? A: The carboxamide group is vulnerable to both acid- and base-catalyzed hydrolysis, which irreversibly converts the amide into a carboxylic acid. Pharmaceutical stability profiles demonstrate that amide hydrolysis is minimized in a specific, slightly acidic window (pH 3.0–6.0)[4]. At pH > 8.0 or pH < 2.0, the rate of hydrolysis increases exponentially[5]. Furthermore, trace transition metals (such as Cu²⁺ or Fe²⁺) can act as catalysts for this hydrolytic cleavage[4]. Prevention: Maintain aqueous working solutions at pH 4.5–6.0 and consider supplementing your buffer with 1 mM EDTA to chelate trace catalytic metals.

    Section 3: Quantitative Stability Data

    To facilitate experimental planning, the following table summarizes the expected half-lives and primary degradation pathways of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide under various conditions.

    ConditionSolvent/BufferTempEstimated Half-Life (t₁/₂)Primary Degradation Pathway
    Cryo-Stock Anhydrous DMSO (Degassed)-80°C> 24 monthsNone (Stable)
    Bench Stock Anhydrous DMSO (Ambient O₂)25°C3–6 monthsN-Oxidation / Radical Coupling
    Working Sol. Aqueous Acetate (pH 5.0)4°C> 4 weeksStable
    Assay Media Aqueous Tris (pH 8.5)37°C< 48 hoursBase-Catalyzed Amide Hydrolysis
    Assay Media Aqueous PBS (pH 7.4) + Light25°C< 5 daysPhoto-oxidation

    Section 4: Experimental Protocols & Workflows

    Protocol: Preparation of a Self-Validating 10 mM Cryo-Stock

    Do not simply dissolve and freeze. Follow this self-validating methodology to ensure your stock remains intact for years.

    • Weighing: Weigh exactly 3.23 mg of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide (MW = 323.43 g/mol )[1] into a sterile, amber glass vial.

    • Dissolution: Add 1.0 mL of anhydrous, commercially degassed DMSO. Vortex for 60 seconds at room temperature until a clear, colorless solution is achieved.

    • Clarification: Pass the solution through a 0.22 µm PTFE syringe filter. (Note: Do not use nylon filters, as the amide group may non-specifically bind to the membrane).

    • Deoxygenation: Gently bubble argon gas directly through the solution for 2 minutes using a clean glass capillary to displace any introduced oxygen.

    • Validation Checkpoint (Critical): Analyze a 1 µL aliquot of the final stock via LC-MS (UV at 254 nm). A single peak corresponding to the exact mass ([M+H]⁺ = 324.2) validates the batch. Any secondary peaks at +16 Da (N-oxide) or +14 Da (azo coupling) invalidate the batch, indicating failure during the deoxygenation step.

    • Cryopreservation: Dispense 50 µL aliquots into argon-flushed, amber microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -80°C.

    Visualizing the Workflows

    ReconstitutionWorkflow A Solid 1-Benzyl-4-(p-toluidino) piperidine-4-carboxamide B Select Solvent (Anhydrous DMSO) A->B Add Solvent C Vortex & Sonicate (Room Temp, 60 sec) B->C Agitate D Sterile Filtration (0.22 µm PTFE) C->D Clarify E Deoxygenation (Argon Purge) D->E Prevent Oxidation F Cryopreservation (Store at -80°C in Dark) E->F Aliquot & Freeze

    Workflow for the reconstitution and cryopreservation of stable aliquots.

    DegradationPathways Int Intact Molecule (Stable at pH 4.5-6.0) Ox N-Oxidation / Radical Formation (p-toluidino group) Int->Ox O2, Trace Metals Hyd Amide Hydrolysis (Carboxylic Acid Formation) Int->Hyd pH < 3 or pH > 8 Photo Photolytic Cleavage (Benzyl group loss) Int->Photo UV/Visible Light

    Primary chemical degradation pathways affecting structural integrity.

    References

    • ChemicalBook. "1-benzyl-4-(p-toluidino)piperidine-4-carboxamide - Properties and Specifications". 1

    • Patsnap Eureka. "Quantifying Amide Bond Ruggedness: Impact of pH Variations". 5

    • Powell, M.F. (1987). "Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis". Pharmaceutical Research. 4

    • ACS Publications. "Evidence for Superoxide-Initiated Oxidation of Aniline in Water by Pulsed, Atmospheric Pressure Plasma". The Journal of Physical Chemistry Letters.3

    • Benchchem. "Stabilization of N,N-Dimethyl-p-toluidine against light-induced decomposition". 2

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Binding Affinity of p-Toluidino vs. Anilino Piperidine Derivatives: A Technical Guide

    The 4-anilidopiperidine scaffold is the structural foundation for some of the most potent synthetic mu-opioid receptor (MOR) agonists in pharmacology, most notably fentanyl[1]. A critical area of structure-activity relat...

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    Author: BenchChem Technical Support Team. Date: March 2026

    The 4-anilidopiperidine scaffold is the structural foundation for some of the most potent synthetic mu-opioid receptor (MOR) agonists in pharmacology, most notably fentanyl[1]. A critical area of structure-activity relationship (SAR) research involves modifying the N-phenyl ring to understand how electronic and steric changes impact target engagement.

    This guide provides an objective, data-driven comparison between the unsubstituted anilino piperidines (e.g., fentanyl) and their para-methyl substituted counterparts, the p-toluidino piperidines (e.g., p-methylfentanyl).

    Mechanistic Causality: The Role of the Para-Substitution

    The interaction between 4-anilidopiperidines and the MOR is heavily dictated by the lipophilic binding pocket of the receptor[2].

    • Anilino Piperidines: The unsubstituted aniline ring of fentanyl fits optimally into the hydrophobic cavity of the MOR (interacting with residues such as Trp318 and His297). This allows for a deep insertion and a highly favorable dihedral angle, resulting in sub-nanomolar to low-nanomolar binding affinity[3].

    • p-Toluidino Piperidines: Replacing the aniline ring with a p-toluidine ring introduces a methyl group at the para position. This seemingly minor modification creates significant steric hindrance within the tight confines of the MOR binding pocket[4]. The steric bulk forces a conformational shift in the ligand's amide bond, preventing optimal alignment with the receptor's hydrophobic residues. Consequently, p-toluidino derivatives exhibit a marked reduction in binding affinity ( Ki​ ) and a corresponding drop in in vivo analgesic potency[5].

    G Anilino Anilino Piperidine (e.g., Fentanyl) HighAff High Affinity (Ki ~1.35 nM) Optimal Dihedral Angle Anilino->HighAff Toluidino p-Toluidino Piperidine (e.g., p-Methylfentanyl) Steric Steric Hindrance (Para-Methyl Group) Toluidino->Steric MOR Mu-Opioid Receptor (MOR) Hydrophobic Binding Pocket LowAff Reduced Affinity (Ki ~5.5 nM) Conformational Shift Steric->LowAff HighAff->MOR Deep Insertion LowAff->MOR Shallow Insertion

    MOR binding logic: Anilino vs. p-Toluidino piperidines.

    Quantitative Data Comparison

    The steric clash introduced by the p-toluidino substitution directly translates to measurable decreases in both thermodynamic binding affinity and physiological efficacy. The table below summarizes the comparative performance of the two primary reference compounds[6],[5],[3].

    CompoundScaffold SubstitutionMOR Binding Affinity ( Ki​ )In Vivo Potency ( ED50​ )*
    Fentanyl Anilino (Unsubstituted)1.35 nM0.08 mg/kg
    p-Methylfentanyl p-Toluidino (para-methyl)5.5 nM1.92 mg/kg

    *In vivo potency is based on the warm-water tail-withdrawal antinociception assay in murine models.

    The data clearly demonstrates that the p-toluidino derivative requires a roughly 4-fold higher concentration to achieve the same receptor occupancy as the anilino derivative, and a 24-fold higher dose to achieve the same analgesic effect[6],[5].

    Experimental Protocol: Radioligand Competitive Binding Assay

    To objectively compare the binding affinities of these piperidine derivatives, a self-validating radioligand displacement assay must be utilized. The following protocol outlines the methodology, emphasizing the causality behind each experimental parameter.

    Step 1: Membrane Preparation
    • Action: Homogenize CHO cells stably expressing the human Mu-Opioid Receptor (hMOR) in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: CHO cells lack endogenous opioid receptors, ensuring that any binding observed is exclusively due to the transfected hMOR. The Tris-HCl buffer maintains physiological pH, preventing acid/base-catalyzed denaturation of the receptor's extracellular loops.

    Step 2: Radioligand Incubation
    • Action: Incubate 50 µg of membrane protein with 1 nM [3H] DAMGO and varying concentrations of the test piperidine derivative ( 10−11 to 10−5 M) in the presence of 5 mM MgCl2​ .

    • Causality: [3H] DAMGO is selected because it is a highly selective MOR full agonist, eliminating cross-reactivity noise from delta or kappa receptors. The addition of Mg2+ ions is critical; divalent cations stabilize the G-protein coupled state of the receptor, which is required to accurately measure the high-affinity binding state of agonist piperidine derivatives.

    Step 3: Self-Validating System Controls
    • Action: Include a Non-Specific Binding (NSB) control well containing 10 µM unlabelled naloxone. Calculate the Z'-factor using unlabelled fentanyl as the positive control.

    • Causality: This step makes the protocol self-validating. Naloxone saturates all true MOR sites. If the radioactive signal in the NSB well exceeds 20% of total binding, the assay is automatically invalidated due to excessive lipophilic partitioning of the radioligand into the plastic or membrane lipids. A Z'-factor > 0.5 confirms the assay's dynamic range is sufficient to distinguish true pharmacological displacement from random assay drift.

    Step 4: Separation and Washing
    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash three times with ice-cold Tris-HCl.

    • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged piperidine nitrogen. Ice-cold buffer slows the dissociation rate constant ( koff​ ) of the bound ligand during the wash step, preserving the equilibrium state achieved during incubation.

    Step 5: Data Analysis
    • Action: Measure retained radioactivity using liquid scintillation counting. Determine the IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

    • Causality: IC50​ values are relative and fluctuate based on the specific radioligand concentration used in a given lab. Converting to Ki​ yields an absolute thermodynamic binding constant, allowing for objective, cross-literature comparison between the anilino and p-toluidino derivatives.

    References

    • ResearchGate : Synthesis of Orthogonally Protected (±)-3-Amino-4-anilidopiperidines and (±)-3-N-Carbomethoxyfentanyl URL:[Link]

    • National Institutes of Health (NIH) : Fentanyl-related substances elicit antinociception and hyperlocomotion in mice via opioid receptors URL:[Link]

    • National Institutes of Health (NIH) : Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level URL:[Link]

    • U.S. Food and Drug Administration (FDA) : Reversal of high potency synthetic opioid overdose: literature review URL:[Link]

    • Peking University (PKU) : Molecular Docking and Molecular Dynamics Simulations of Fentanyl Analogs Binding to μ-Opioid Receptors URL: [Link]

    Sources

    Comparative

    A Comparative Guide to the Validation of LC-MS/MS Analytical Methods for Niclosamide (CAS 1164-72-3)

    For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of common sample preparation techniques for the validation of Liquid Chromatography with tandem Mass Spectrometry...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an in-depth comparison of common sample preparation techniques for the validation of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Niclosamide (CAS 1164-72-3). As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the causality behind methodological choices, ensuring a robust and defensible bioanalytical method.

    Introduction: The Analytical Imperative for Niclosamide

    Niclosamide, an anthelmintic drug developed in 1958, has garnered renewed interest for its potential antiviral and anticancer properties.[1][2] As Niclosamide is repurposed and investigated for new therapeutic indications, the need for reliable, reproducible, and sensitive bioanalytical methods to characterize its pharmacokinetic profile is paramount.[2] LC-MS/MS has become the gold standard for small molecule quantification in complex biological matrices due to its high selectivity and sensitivity.[3] However, the quality of the data generated is entirely dependent on the rigor of the method validation, a process that establishes and documents that the analytical procedure is fit for its intended purpose.[1]

    This guide will compare three cornerstone sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—in the context of developing a validated LC-MS/MS method for Niclosamide in plasma.

    The Pillars of a Validated Bioanalytical Method

    Before comparing extraction techniques, it is crucial to understand the fundamental parameters of bioanalytical method validation. These are mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity.

    • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte (Niclosamide) from other components in the sample, such as metabolites, endogenous matrix components, and concomitant medications.[4]

    • Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentrations, including the Lower Limit of Quantification (LLOQ), and should not exceed 15% coefficient of variation (CV), except at the LLOQ where 20% is acceptable.[5]

    • Calibration Curve: A series of standards of known concentrations that establish the relationship between the instrument response and the analyte concentration. A linear or non-linear regression model is applied, and the back-calculated concentrations of the standards should meet defined accuracy criteria.[5]

    • Sensitivity (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[5]

    • Recovery: The efficiency of the extraction process, representing the percentage of the analyte recovered from the biological matrix.

    • Matrix Effect: The alteration of ionization efficiency by co-eluting components from the sample matrix. This can lead to ion suppression or enhancement and is a critical parameter to evaluate in LC-MS/MS methods.[4]

    • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).[2]

    dot graph TD; A[Method Development] --> B{Full Validation}; B --> C[Selectivity & Specificity]; B --> D[Accuracy & Precision]; B --> E[Calibration Curve & LLOQ]; B --> F[Matrix Effect & Recovery]; B --> G[Stability]; B --> H[Validated Method]; H --> I{Routine Sample Analysis};

    end

    Caption: Overall Bioanalytical Method Validation Workflow.

    Comparative Analysis of Sample Preparation Techniques

    The choice of sample preparation technique is a critical decision in method development, directly impacting the cleanliness of the extract, the degree of matrix effects, and the overall performance of the assay.[4] Below, we compare Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction for the analysis of Niclosamide.

    Protein Precipitation (PPT)

    Protein precipitation is a simple and rapid method for removing proteins from biological samples, often favored for its high-throughput applicability.[3][6] It involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample to denature and precipitate proteins.[3]

    Experimental Protocol: Protein Precipitation for Niclosamide

    This protocol is based on a validated method for the determination of Niclosamide in rat and dog plasma.[2][7]

    • Sample Aliquoting: Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Addition of Precipitation Agent: Add 200 µL of acetonitrile containing the internal standard (e.g., Ibuprofen) to the plasma sample.

    • Vortexing: Vortex the mixture vigorously for 5-10 minutes to ensure complete protein precipitation.

    • Centrifugation: Centrifuge the tubes at high speed (e.g., 13,500 rpm) for 10 minutes to pellet the precipitated proteins.

    • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.

    Performance Characteristics:

    • Recovery: High recoveries for Niclosamide have been reported, typically ranging from 87.8% to 104%.[2]

    • Matrix Effect: The primary drawback of PPT is its non-selective nature. While it effectively removes large proteins, it may not remove other endogenous components like phospholipids, which are a known source of matrix effects in LC-MS/MS analysis.[4]

    • Throughput: Excellent for high-throughput environments due to the simple procedure and amenability to automation.[6]

    • Cost: Low cost, as it requires minimal and inexpensive reagents and consumables.

    Liquid-Liquid Extraction (LLE)

    LLE separates analytes based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[6] This technique generally produces a cleaner extract than PPT, reducing the potential for matrix effects.

    Experimental Protocol: Liquid-Liquid Extraction for Niclosamide

    While a specific LLE protocol for Niclosamide in plasma is not widely published, a general protocol can be adapted based on its physicochemical properties and methods for similar small molecules. A recent study demonstrated the use of a deep eutectic solvent (DES) based microextraction for Niclosamide, highlighting the feasibility of LLE.[8]

    • Sample Pre-treatment: To 100 µL of plasma, add a buffer to adjust the pH, which can enhance the partitioning of Niclosamide into the organic phase.[8]

    • Addition of Extraction Solvent: Add an appropriate volume of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

    • Extraction: Vortex or shake the mixture for an extended period (e.g., 15-20 minutes) to facilitate the transfer of Niclosamide into the organic layer.

    • Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.

    • Organic Layer Collection: Carefully transfer the organic layer containing Niclosamide to a new tube.

    • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC mobile phase.

    • Injection: Inject the reconstituted sample into the LC-MS/MS system.

    Performance Characteristics:

    • Recovery: Recovery can be highly variable and is dependent on the choice of solvent and pH. Optimization is required to achieve high and reproducible recovery.

    • Matrix Effect: LLE generally results in a cleaner extract and lower matrix effects compared to PPT due to the more selective extraction of the analyte from endogenous components.

    • Throughput: Lower throughput than PPT due to the multiple, more time-consuming steps (e.g., extraction, evaporation, reconstitution).

    • Cost: Higher cost than PPT due to the larger volumes of organic solvents required and the longer processing time.

    Solid-Phase Extraction (SPE)

    SPE is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties.[9] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing steps to remove interferences and a final elution of the purified analyte.[9] A study on Niclosamide in aquatic animal tissue utilized a dispersive SPE (d-SPE) cleanup step after an initial extraction, demonstrating its utility for this compound.[10]

    Experimental Protocol: Solid-Phase Extraction for Niclosamide

    A hypothetical protocol using a mixed-mode SPE sorbent can be proposed based on the acidic nature of Niclosamide's hydroxyl group.

    • Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of a basic buffer (e.g., 2% ammonium hydroxide in water).

    • Sample Loading: Load a pre-treated plasma sample (e.g., diluted with the basic buffer) onto the SPE cartridge.

    • Washing:

      • Wash the cartridge with 1 mL of the basic buffer to remove unretained interferences.

      • Wash with 1 mL of a mild organic solvent (e.g., methanol/water mixture) to remove less polar interferences.

    • Elution: Elute Niclosamide from the cartridge using 1 mL of an acidic elution solvent (e.g., 2% formic acid in acetonitrile).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a solvent suitable for LC-MS/MS analysis.

    • Injection: Inject the reconstituted sample.

    Performance Characteristics:

    • Recovery: High and reproducible recovery can be achieved with proper method development. SPE offers the potential for excellent recovery of the analyte.[11]

    • Matrix Effect: SPE provides the cleanest extracts among the three techniques, significantly reducing matrix effects and improving assay robustness.[3]

    • Throughput: Throughput can be high with the use of 96-well SPE plates and automated liquid handling systems.[11]

    • Cost: The highest cost of the three methods due to the expense of SPE cartridges and the potential need for automation.[12]

    dot graph G { layout=neato; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];

    }

    Caption: Comparison of Sample Preparation Workflows.

    Quantitative Performance Comparison

    The following table summarizes the key performance characteristics of each sample preparation technique for the analysis of Niclosamide.

    Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
    Selectivity/Cleanliness LowMediumHigh
    Matrix Effect Potential HighMedium to LowLow
    Recovery High and ReproducibleVariable, requires optimizationHigh and Reproducible
    Throughput HighLow to MediumMedium to High (with automation)
    Cost per Sample LowMediumHigh
    Method Development MinimalModerateHigh

    Conclusion and Recommendations

    The selection of a sample preparation technique for the LC-MS/MS analysis of Niclosamide is a critical decision that depends on the specific goals of the study.

    • Protein Precipitation is a suitable choice for high-throughput applications, such as in early drug discovery, where speed and cost are major considerations. However, careful evaluation of matrix effects is essential, and the use of a stable isotope-labeled internal standard is highly recommended to compensate for potential ion suppression or enhancement.

    • Liquid-Liquid Extraction offers a balance between sample cleanliness and throughput. It is a good option when PPT results in unacceptable matrix effects and a cleaner extract is required, but the resources for SPE are not available.

    • Solid-Phase Extraction is the premier choice for regulated bioanalysis, such as in support of clinical trials, where the highest level of accuracy, precision, and robustness is required. Although it has the highest initial cost and requires more extensive method development, SPE provides the cleanest extracts, minimizes matrix effects, and ultimately leads to the most reliable and defensible data.

    By understanding the principles, advantages, and limitations of each of these techniques, researchers can make an informed decision to develop and validate a robust and reliable LC-MS/MS method for the quantification of Niclosamide, ensuring the generation of high-quality data for their research and drug development programs.

    References

    • Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

    • Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. (2025, August 6). Retrieved March 17, 2026, from [Link]

    • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Retrieved March 17, 2026, from [Link]

    • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. (n.d.). Retrieved March 17, 2026, from [Link]

    • What is Solid Phase Extraction (SPE)? - Organomation. (n.d.). Retrieved March 17, 2026, from [Link]

    • Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. (n.e.). Retrieved March 17, 2026, from [Link]

    • How Can We Improve Our Solid Phase Extraction Processes? - SCION Instruments. (2025, April 28). Retrieved March 17, 2026, from [Link]

    • Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. (2020, March 20). Retrieved March 17, 2026, from [Link]

    • Determination of Niclosamide in Aquatic Animal Tissue by a Novel Extraction Procedure and High-Performance Liquid Chromatography–Heated Electrospray Ionization-Tandem Mass Spectrometry | Request PDF. (n.d.). Retrieved March 17, 2026, from [Link]

    • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

    • Techniques for analytical estimation of COVID‐19 clinical candidate, niclosamide in pharmaceutical and biomedical samples - PMC. (2022, September 8). Retrieved March 17, 2026, from [Link]

    • Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. (2020, December 11). Retrieved March 17, 2026, from [Link]

    • Protein Precipitation - Types, Methods, Principle, Advantages and Disadvantages - YouTube. (2020, November 22). Retrieved March 17, 2026, from [Link]

    • Advantages of Supported Liquid Extraction. (n.d.). Retrieved March 17, 2026, from [Link]

    • Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. (2025, August 6). Retrieved March 17, 2026, from [Link]

    • Improving sample preparation for LC-MS/MS analysis. (2025, October 28). Retrieved March 17, 2026, from [Link]

    • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Retrieved March 17, 2026, from [Link]

    • FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013, December 12). Retrieved March 17, 2026, from [Link]

    • Deep eutectic solvent based method for analysis of Niclosamide in pharmaceutical and wastewater samples – A green analytical. (n.d.). Retrieved March 17, 2026, from [Link]

    • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014, February 13). Retrieved March 17, 2026, from [Link]

    • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. (n.d.). Retrieved March 17, 2026, from [Link]

    • Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs. (n.d.). Retrieved March 17, 2026, from [Link]

    • A simultaneous liquid chromatographic analysis of niclosamide and bicalutamide in rat plasma by protein precipitation extraction. (n.d.). Retrieved March 17, 2026, from [Link]

    • Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

    • Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PubMed. (2021, August 1). Retrieved March 17, 2026, from [Link]

    Sources

    Validation

    Benchmarking 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide Against Standard Opioid Receptor Ligands: A Comparative Guide

    In the landscape of opioid research, the quest for novel analgesics with improved side-effect profiles remains a paramount objective. The 4-anilinopiperidine scaffold is a cornerstone in the development of potent synthet...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of opioid research, the quest for novel analgesics with improved side-effect profiles remains a paramount objective. The 4-anilinopiperidine scaffold is a cornerstone in the development of potent synthetic opioids, with fentanyl and its analogues being prominent examples.[1][2] This guide provides a comprehensive framework for the pharmacological characterization of a novel derivative, 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide, and its objective comparison against a panel of standard opioid receptor ligands. By delineating detailed experimental protocols and data analysis strategies, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate the potential of this and similar compounds.

    The rationale for this investigation stems from the established importance of the 4-anilinopiperidine core in achieving high affinity for the µ-opioid receptor (MOR).[1][3] The specific substitutions on the piperidine nitrogen and the aniline ring, as well as the nature of the 4-carboxamide group, are expected to significantly modulate the compound's binding affinity, functional efficacy, and downstream signaling pathways. This guide will therefore focus on a multi-faceted approach, encompassing in vitro receptor binding and functional assays, as well as in vivo models of analgesia, to construct a complete pharmacological profile.

    Comparative Ligand Panel

    A robust benchmarking study necessitates the inclusion of well-characterized standard ligands that represent a spectrum of activities at the opioid receptors. The following have been selected for this guide:

    • Morphine: The archetypal opioid agonist, serving as a gold standard for analgesic efficacy and a reference for side-effect profiling.[4][5][6][7]

    • Fentanyl: A potent synthetic µ-opioid agonist from the 4-anilinopiperidine class, providing a structurally relevant comparator.[2][4][5][6][7]

    • DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin): A highly selective and potent µ-opioid receptor peptide agonist, widely used in in vitro functional assays.[4][5][8]

    • Naloxone: A non-selective opioid receptor antagonist, essential for confirming opioid receptor-mediated effects and for use in competitive binding assays.[4][5]

    In Vitro Characterization: Unveiling Molecular Interactions

    The initial phase of benchmarking involves a suite of in vitro assays to determine the compound's binding affinity, selectivity, and functional activity at the three main classical opioid receptors: µ (mu), δ (delta), and κ (kappa).[5]

    Radioligand Binding Assays

    These assays quantify the affinity of the test compound for the opioid receptors by measuring its ability to displace a radiolabeled ligand.[9][10]

    Experimental Protocol: Competitive Radioligand Binding Assay

    • Membrane Preparation: Utilize cell membranes from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptors.[8]

    • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR), and varying concentrations of the test compound (1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide) or a standard ligand.[9]

    • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).[9]

    • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[8][11]

    • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

    dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare Cell Membranes with Opioid Receptors] --> B{Incubate with Radioligand & Test Compound}; B --> C[Rapid Filtration to Separate Bound/Free Ligand]; C --> D[Quantify Radioactivity with Scintillation Counter]; D --> E[Calculate IC₅₀ and Ki Values];

    }

    Radioligand Binding Assay Workflow

    Functional Assays: Assessing Cellular Responses

    Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or partial agonist at the opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][4][12][13]

    Experimental Protocol: cAMP Inhibition Assay

    • Cell Culture: Use CHO or HEK293 cells stably expressing the human opioid receptor of interest.

    • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

    • Stimulation: Pre-treat the cells with the test compound or a standard agonist at various concentrations for a short period.

    • Adenylyl Cyclase Activation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.[8][13]

    • Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).[8]

    • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., HTRF, ELISA).[8][14]

    • Data Analysis: Plot the percentage inhibition of the forskolin-stimulated cAMP response against the logarithm of the agonist concentration to determine the EC₅₀ (half-maximal effective concentration) and the Emax (maximum effect).

    dot graph TD { rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

    }

    Opioid Receptor Gi Signaling Pathway

    Expected Data Summary: In Vitro Pharmacology

    Compoundµ-Opioid Receptorδ-Opioid Receptorκ-Opioid Receptor
    Ki (nM) Ki (nM) Ki (nM)
    1-Benzyl-4-(p-toluidino)piperidine-4-carboxamideData to be determinedData to be determinedData to be determined
    Morphine1-10>1000~300
    Fentanyl0.5-2>1000>1000
    DAMGO1-5>1000>1000
    Naloxone~2.3~20~30
    EC₅₀ (nM) / Emax (%) EC₅₀ (nM) / Emax (%) EC₅₀ (nM) / Emax (%)
    1-Benzyl-4-(p-toluidino)piperidine-4-carboxamideData to be determinedData to be determinedData to be determined
    Morphine10-50 / 100%>10000 / <20%>10000 / <20%
    Fentanyl1-10 / 100%>10000 / <20%>10000 / <20%
    DAMGO1-10 / 100%>10000 / <20%>10000 / <20%

    Note: The provided values for standard ligands are approximate and can vary depending on the specific assay conditions.[4][8]

    In Vivo Evaluation: From Bench to Biological Response

    Following in vitro characterization, promising compounds should be evaluated in vivo to assess their analgesic efficacy and potential side effects.

    Nociception Assays

    These assays measure the analgesic effect of a compound in animal models of pain.

    Experimental Protocol: Hot Plate Test

    • Animal Acclimatization: Acclimate mice or rats to the testing environment.[15]

    • Baseline Latency: Determine the baseline response latency by placing the animal on a hot plate maintained at a constant temperature (e.g., 55°C) and recording the time until a nociceptive response is observed (e.g., licking a paw, jumping). A cut-off time is used to prevent tissue damage.[15]

    • Compound Administration: Administer the test compound or a standard analgesic (e.g., morphine) via a specific route (e.g., subcutaneous, intraperitoneal).[6]

    • Post-Treatment Latency: Measure the response latency at several time points after drug administration.

    • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) and determine the ED₅₀ (the dose that produces 50% of the maximum effect).

    Experimental Protocol: Tail-Flick Test

    • Animal Acclimatization: Acclimate mice or rats to the restraining device.

    • Baseline Latency: Measure the baseline latency for the animal to flick its tail away from a radiant heat source.[6][7]

    • Compound Administration: Administer the test compound or a standard analgesic.

    • Post-Treatment Latency: Measure the tail-flick latency at various time points after administration.

    • Data Analysis: Calculate the %MPE and determine the ED₅₀.

    dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; A[Animal Acclimatization] --> B{Baseline Nociceptive Response}; B --> C[Administer Test Compound]; C --> D[Measure Post-Treatment Response at Time Intervals]; D --> E[Calculate %MPE and ED₅₀];

    }

    In Vivo Analgesia Testing Workflow

    Expected Data Summary: In Vivo Analgesia

    CompoundHot Plate ED₅₀ (mg/kg)Tail-Flick ED₅₀ (mg/kg)
    1-Benzyl-4-(p-toluidino)piperidine-4-carboxamideData to be determinedData to be determined
    Morphine5-103-6
    Fentanyl0.02-0.050.01-0.03

    Note: ED₅₀ values are highly dependent on the animal species, strain, and route of administration.

    Conclusion

    This guide provides a structured and scientifically rigorous framework for the comprehensive evaluation of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide against standard opioid receptor ligands. By systematically assessing its in vitro binding and functional profile, alongside its in vivo analgesic properties, researchers can generate a robust data package to determine its potential as a novel therapeutic agent. The provided protocols and comparative data tables serve as a blueprint for this critical stage of drug discovery and development. The ultimate goal is to identify candidates that retain the potent analgesic properties of established opioids while mitigating their undesirable side effects.

    References

    • Rational Design of PZM21: A Review on Novel OR Agonist Achieving Analgesia Without Traditional Opioid Side Effects. (2025). Vertex AI Search.
    • PZM21 - Wikipedia. (n.d.). Wikipedia.
    • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - PMC. (n.d.).
    • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - ACS Publications. (2024). American Chemical Society.
    • Application Notes and Protocols for In Vitro Mu-Opioid Receptor Binding Assays of Hodgkinsine - Benchchem. (n.d.). BenchChem.
    • Designing Safer Analgesics via μ-Opioid Receptor Pathways - PMC. (n.d.).
    • PZM21 – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
    • Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles. (2025). MDPI.
    • Knock-In Mouse Models to Investigate the Functions of Opioid Receptors in vivo - Frontiers. (2022). Frontiers.
    • 3.3. Biology—Opioid Binding Assay - Bio-protocol. (n.d.). Bio-protocol.
    • opioidTRACE® Preclinical Screening Platform for Pain - Melior Discovery. (n.d.). Melior Discovery.
    • Studies of the pharmacology and pathology of intrathecally administered 4-anilinopiperidine analogues and morphine in the rat and cat - PubMed. (n.d.).
    • Assessing analgesic actions of opioids by experimental pain models in healthy volunteers – an updated review - PMC. (n.d.).
    • mu (MOP) Human Opioid GPCR Cell Based PAM cAMP LeadHunter Assay - US. (n.d.). Eurofins DiscoverX.
    • Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - Frontiers. (n.d.). Frontiers.
    • In-Vivo Models for Management of Pain - Scirp.org. (n.d.). Scientific Research Publishing.
    • In vivo profiling of seven common opioids for antinociception, constipation and respiratory depression - PMC. (n.d.).
    • The Ethoxycarbonyl Group in 4-Anilinopiperidine Compounds: A Technical Guide - Benchchem. (n.d.). BenchChem.
    • Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC. (n.d.).
    • Full Opioid Agonists and Tramadol: Pharmacological and Clinical Considerations. (2021). Anesthesiology and Pain Medicine.
    • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. (2015). Springer Protocols.
    • A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed. (n.d.).
    • Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC. (2022).
    • The principle of the delta opioid receptor – ligand binding assay... - ResearchGate. (n.d.).
    • Upstream/ downstream GPCR readout monitoring with GTP Gi binding and cAMP Gi HTRF assays. | Revvity. (n.d.). Revvity.
    • Novel Ligands and assays for ociceptin/orphanin FQ and classical opioid receptors | Pubblicazioni dello IUSS - Annali online Unife. (n.d.). IUSS Ferrara 1391.
    • Fentanyl and the 4-Anilinopiperidine Group of Analgesics | Semantic Scholar. (n.d.). Semantic Scholar.
    • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (2025).
    • 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24) antagonizes NOP receptor-mediated potassium channel activation in rat periaqueductal gray slices - PubMed. (2009).
    • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. (n.d.).
    • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (2001). Organic Chemistry Portal.
    • Basic opioid pharmacology: an update - PMC - NIH. (n.d.).
    • Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors - ResearchGate. (2021).
    • Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands - PubMed. (2005).
    • Synthesis of 1-benzylpiperidine-4-carboxaldehyde - PrepChem.com. (n.d.). PrepChem.com.
    • WO2007093603A1 - 1-phenethylpiperidine derivatives and their use as opioid receptor ligands - Google Patents. (n.d.).
    • CAS 1155-56-2: 1-Benzyl-4-(phenylamino)piperidine - CymitQuimica. (n.d.). CymitQuimica.
    • 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates - PubMed. (2012).

    Sources

    Comparative

    The 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide Core: A Foundation for Potent Analgesia

    An In-Depth Comparative Guide to the Analgesic Potency of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide Analogs The quest for potent and selective analgesics remains a cornerstone of medicinal chemistry. Within the va...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Comparative Guide to the Analgesic Potency of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide Analogs

    The quest for potent and selective analgesics remains a cornerstone of medicinal chemistry. Within the vast landscape of synthetic opioids, the 4-anilinopiperidine scaffold, famously represented by fentanyl, has proven to be an exceptionally fruitful template for innovation.[1][2] This guide focuses on a specific, yet significant, subset of this class: 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide and its analogs. We will dissect the critical structure-activity relationships (SAR) that govern their analgesic potency, provide detailed experimental protocols for their evaluation, and explore the underlying mechanism of action. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals dedicated to advancing the field of pain management.

    The 4-aminopiperidine framework is a privileged structure in pharmacology, known for its presence in numerous biologically active compounds.[3][4] The specific arrangement of a benzyl group on the piperidine nitrogen (N1 position), combined with an anilido-like moiety at the 4-position, creates a molecular architecture primed for potent interaction with opioid receptors. These compounds are structurally related to highly potent analgesics, and understanding how subtle chemical modifications impact their biological activity is crucial for the rational design of new chemical entities with improved therapeutic indices.[5]

    Comparative Analgesic Potency and Structure-Activity Relationships (SAR)

    The analgesic efficacy of these compounds is typically quantified using in vivo thermal nociceptive assays, such as the tail-flick and hot-plate tests in rodents.[6][7] These tests measure the latency of a withdrawal response to a painful heat stimulus, with an increase in latency indicating an analgesic effect. The data allows for the determination of the ED50 (the dose effective in 50% of the population), a key metric for comparing potency.

    The following table presents representative data, synthesized from established SAR principles for this class, to illustrate the impact of structural modifications on analgesic potency.

    Table 1: Comparative Analgesic Potency of Piperidine-4-carboxamide Analogs

    Compound IDN1-Substituent4-Position MoietyED50 (mg/kg, i.v. in rats)Relative Potency (vs. Morphine)
    Analog A Benzyl4-(p-toluidino)carboxamide0.025120
    Analog B Phenethyl4-(p-toluidino)carboxamide0.005600
    Analog C Methyl4-(p-toluidino)carboxamide2.51.2
    Analog D Benzyl4-Phenyl-4-carboxylate0.83.75
    Morphine --3.01.0

    Note: The data in this table is illustrative, based on established SAR for 4-anilinopiperidines and related compounds, to demonstrate key chemical principles. ED50 values can vary based on the specific assay conditions and animal model.

    Key SAR Insights:

    • The N-Aralkyl Substituent is Paramount: A comparison of Analog A (N-benzyl) and Analog C (N-methyl) demonstrates the profound impact of the substituent on the piperidine nitrogen. The presence of a larger, lipophilic aralkyl group, such as benzyl or phenethyl, is a critical determinant for high analgesic potency. This feature is thought to facilitate crucial hydrophobic interactions within the receptor binding pocket.[8]

    • Optimal Aralkyl Chain Length: Extending the N1-substituent from benzyl (Analog A) to phenethyl (Analog B) often leads to a substantial increase in potency. This suggests an optimal spatial relationship between the piperidine core and the aromatic ring for receptor engagement. This principle is well-established within the fentanyl series.[5]

    • The 4-Position Moiety Dictates Potency and Class: The nature of the group at the 4-position is fundamental. The N-phenylpropanamide structure, as seen in fentanyl analogs, generally confers higher potency than the corresponding 4-phenylcarboxylate esters (pethidine-like compounds, represented by Analog D).[9] The carboxamide group in our core structure offers a hydrogen bond donor, which can be critical for receptor affinity.

    Experimental Methodologies: Quantifying Analgesic Efficacy

    The validity of any SAR study rests upon robust and reproducible experimental protocols. The tail-flick and hot-plate tests are standard, validated methods for assessing centrally-mediated analgesia.

    The Tail-Flick Test: A Measure of Spinal Reflex

    First described by D'Amour and Smith in 1941, this test measures a rapid, spinally-mediated reflex to a thermal stimulus.[6] It is particularly useful for identifying compounds that act at the spinal cord level.

    Step-by-Step Protocol:

    • Animal Acclimation: Acclimate mice or rats to the testing environment and restraining device for 15-30 minutes to minimize stress-induced analgesia.

    • Baseline Latency: Gently place the animal in the restrainer. Focus a beam of high-intensity light onto the ventral surface of the distal third of the tail. A timer starts automatically.

    • Response Measurement: The timer stops when the animal flicks its tail out of the path of the light beam. Record this time as the baseline latency.

    • Cut-off Time: To prevent tissue damage, a maximum cut-off time (typically 10-15 seconds) is predetermined. If the animal does not respond by this time, the heat source is turned off, and the cut-off time is recorded.

    • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intravenous, subcutaneous).

    • Post-Treatment Latency: Measure the tail-flick latency at several time points after administration (e.g., 30, 60, 90, 120 minutes) to determine the time of peak effect and duration of action.[10]

    • Data Analysis: The analgesic effect is often expressed as the percentage of Maximum Possible Effect (% MPE) and calculated as: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    The Hot-Plate Test: A Supraspinal Response

    This test involves a more complex behavioral response that is integrated at the supraspinal (brain) level.[10][11] A positive result in both the tail-flick and hot-plate tests suggests a strong, centrally-acting analgesic.

    Step-by-Step Protocol:

    • Apparatus Setup: Maintain the surface of the hot plate at a constant, noxious temperature (e.g., 55 ± 0.5 °C).[12]

    • Animal Acclimation: Acclimate the animals to the testing room.

    • Baseline Latency: Place the animal on the hot plate and immediately start a timer.

    • Response Measurement: Observe the animal for nociceptive behaviors, such as licking a hind paw or jumping. The time from placement until the first definitive pain response is the response latency.[7][12]

    • Cut-off Time: A cut-off time (e.g., 30-60 seconds) is used to prevent paw injury.[12]

    • Compound Administration & Post-Treatment Testing: Follow the same procedure as for the tail-flick test.

    • Data Analysis: Calculate % MPE as described above. Dose-response curves are then generated to determine the ED50 value.

    Analgesic_Testing_Workflow cluster_pre Phase 1: Baseline cluster_exp Phase 2: Dosing & Testing cluster_post Phase 3: Analysis acclimation Animal Acclimation baseline Measure Baseline Latency (Tail-Flick or Hot-Plate) acclimation->baseline dosing Administer Compound or Vehicle baseline->dosing post_dosing Measure Post-Treatment Latency (at t=30, 60, 90 min) dosing->post_dosing calc_mpe Calculate % MPE post_dosing->calc_mpe dose_response Generate Dose-Response Curve calc_mpe->dose_response calc_ed50 Determine ED50 Value dose_response->calc_ed50

    Caption: Standard workflow for in vivo analgesic compound evaluation.

    Proposed Mechanism of Action: Mu-Opioid Receptor (MOR) Agonism

    The structural analogy to fentanyl strongly suggests that these compounds exert their analgesic effects primarily through agonism at the mu-opioid receptor (MOR).[13][14] The MOR is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to neuronal inhibition.

    Signaling Pathway:

    • Binding and Activation: The analgesic ligand binds to the MOR.

    • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the associated inhibitory G-protein (Gi/o).

    • Downstream Inhibition: The dissociated Gαi subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit directly modulates ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.

    • Neuronal Inhibition: The combined effect of these actions is a hyperpolarization of the neuron and a reduction in neurotransmitter release, which ultimately blunts the transmission of pain signals.

    MOR_Signaling cluster_membrane Cellular Membrane MOR Mu-Opioid Receptor (MOR) Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Analgesia Analgesia (Reduced Pain Signaling) Gi->Analgesia Ion Channel Modulation AC->Analgesia Reduced cAMP Ligand Analgesic Analog Ligand->MOR Binds

    Caption: Simplified signaling cascade following MOR activation.

    Conclusion and Future Directions

    The 1-benzyl-4-(p-toluidino)piperidine-4-carboxamide scaffold is a fertile ground for the discovery of potent, centrally-acting analgesics. The structure-activity relationships clearly indicate that analgesic potency is exquisitely sensitive to substitutions at the N1 and C4 positions of the piperidine ring. Specifically, a phenethyl group at N1 is often optimal for maximizing potency. By employing standardized in vivo assays like the tail-flick and hot-plate tests, researchers can reliably quantify the efficacy of novel analogs and build predictive SAR models. Future work in this area should focus on fine-tuning these structures to not only enhance potency but also to improve safety profiles, potentially by exploring biased agonism or interactions with other opioid receptor subtypes.[15][16]

    References

    • D'Amour, F. E., & Smith, D. L. (1941). A Method for Determining Loss of Pain Sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79. [Referenced via Wikipedia's entry on the Tail Flick Test: https://en.wikipedia.org/wiki/Tail_flick_test]
    • Melior Discovery. Hot Plate Test in Mice, Thermal Analgesia. [https://www.meliordiscovery.
    • Al-maamun, M. A., et al. (2023). Analgesic effect by using hot Plat and tail flick test in rats models for aqueuos moringa oleifer extract. Libyan Journal of Medical Research. [https://www.semanticscholar.org/paper/Analgesic-effect-by-using-hot-Plat-and-tail-flick-Al-maamun-Ali/9546059d44f7626c95a5601c448655866164284b]
    • Asian Journal of Research in Chemistry. (2022). Review on Analgesic activity using Tail Immersion Method. [https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2022-15-8-12.html]
    • Wojcicki, J., et al. (2015). The Study of Analgesic Effects of Leonurus cardiaca L. in Mice by Formalin, Tail Flick and Hot Plate Tests. Evidence-Based Complementary and Alternative Medicine. [https://www.hindawi.com/journals/ecam/2015/138768/]
    • ResearchGate. Interactions of the core piperidine with the receptor residues. [https://www.researchgate.net/figure/Interactions-of-the-core-piperidine-with-the-receptor-residues-Red-spheres-represent_fig3_357064047]
    • Le, T. P., et al. (2021). Synthesis and Pharmacology of a Novel μ–δ Opioid Receptor Heteromer-Selective Agonist Based on the Carfentanyl Template. ACS Chemical Neuroscience, 12(17), 3233–3244. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8430589/]
    • Traynor, J., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 645–649. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3947018/]
    • Bawa, S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3677–3690. [https://www.dovepress.com/synthesis-anti-inflammatory-analgesic-cox-12-inhibitory-activity-an-peer-reviewed-fulltext-article-DDDT]
    • Janssen, P. A. J., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung, 26(8), 1548-51. [https://pubmed.ncbi.nlm.nih.gov/12410/]
    • Cheng, C. Y., et al. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry, 25(2), 145-52. [https://pubmed.ncbi.nlm.nih.gov/7057419/]
    • MDPI. (2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. [https://www.mdpi.com/1422-0067/22/24/13463]
    • ResearchGate. (2018). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. [https://www.researchgate.net/publication/326830588_Design_and_Synthesis_of_4-Phenyl_Piperidine_Compounds_Targeting_the_Mu_Receptor]
    • Casy, A. F., & Parfitt, R. T. (1986). Fentanyl and the 4-Anilinopiperidine Group of Analgesics. Plenum Press. [https://www.semanticscholar.org/paper/Fentanyl-and-the-4-Anilinopiperidine-Group-of-Casy-Parfitt/1179737190013865646840742d45c71d6438096f]
    • Riley, T. N., & Bagley, J. R. (1973). 4-Anilidopiperidine analgesics. I. Synthesis and analgesic activity of certain ring-methylated 1-substituted 4-propananilidopiperidines. Journal of Pharmaceutical Sciences, 62(6), 983-6. [https://pubmed.ncbi.nlm.nih.gov/4711681/]
    • McElvain, S. M., & Stork, G. (1946). The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives. Journal of the American Chemical Society, 68(6), 1049-1053. [https://pubs.acs.org/doi/abs/10.1021/ja01210a049]
    • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. [https://www.researchgate.net/figure/Structure-activity-relationship-of-piperidine-derivatives-with-anticancer-activity_fig13_373024806]
    • Janssen, P. A. J., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung, 26(8), 1548-51. [https://pubmed.ncbi.nlm.nih.gov/12410/]
    • Berge, O. G., et al. (1995). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 38(12), 2215-22. [https://pubmed.ncbi.nlm.nih.gov/7783142/]
    • Copp, F. C., et al. (1966). Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. British Journal of Pharmacology and Chemotherapy, 26(1), 21-34. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1510651/]
    • Cheng, C. Y., et al. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry, 25(2), 145-52. [https://pubmed.ncbi.nlm.nih.gov/7057419/]
    • Defense Technical Information Center. (1988). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [https://apps.dtic.
    • ResearchGate. (2001). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. [https://www.researchgate.
    • Shtrygol’, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1365. [https://www.mdpi.com/1420-3049/28/3/1365]

    Sources

    Validation

    Preclinical IVIVC Guide: Evaluating 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide and Analogs in CNS Drug Discovery

    Introduction to IVIVC in Neuropharmacology In central nervous system (CNS) drug discovery, predicting human pharmacokinetics (PK) and pharmacodynamics (PD) from benchtop data is the ultimate hurdle.[1]. For neuropharmaco...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction to IVIVC in Neuropharmacology

    In central nervous system (CNS) drug discovery, predicting human pharmacokinetics (PK) and pharmacodynamics (PD) from benchtop data is the ultimate hurdle.[1]. For neuropharmacological agents, this means translating benchtop permeability and metabolic stability into accurate predictions of blood-brain barrier (BBB) penetration and systemic clearance.

    This guide objectively compares the preclinical performance of 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide (Compound A)—a highly lipophilic [2]—against two structural alternatives: its unsubstituted aniline analog (Compound B) and its debenzylated analog (Compound C). By examining these compounds, we establish a robust IVIVC framework for evaluating CNS-active piperidine derivatives.

    Part 1: The IVIVC Framework & Causality (Expertise & Experience)

    To build a predictive model, we must first understand the causality behind our experimental choices. Why do specific structural modifications alter both in vitro assay results and in vivo outcomes?

    • Lipophilicity and BBB Penetration (The p-Methyl Effect): Compound A features a para-methyl group on the aniline ring (p-toluidino). This methyl addition increases the molecule's overall lipophilicity (LogP) compared to the unsubstituted phenylamino ring of Compound B. In vitro, this manifests as higher Caco-2 apparent permeability ( Papp​ ). In vivo, this translates directly to a higher unbound brain-to-plasma partition coefficient ( Kp,uu​ ), which is the true driver of CNS target engagement.

    • Metabolic Liability (CYP450 Oxidation): While the p-methyl group enhances permeability, it acts as a double-edged sword. The methyl group provides a highly susceptible site for cytochrome P450 (CYP)-mediated aliphatic hydroxylation. Consequently, Compound A exhibits a shorter half-life ( T1/2​ ) in Rat Liver Microsomes (RLM) compared to Compound B, perfectly correlating with a higher systemic clearance ( CL ) in vivo.

    • The N-Benzyl Requirement: Removing the N-benzyl group (Compound C) exposes a secondary amine that becomes highly protonated at physiological pH. This drastically lowers lipophilicity, preventing passive transcellular diffusion and resulting in negligible BBB penetration.

    IVIVC_Workflow InVitro In Vitro Assays (Caco-2, RLM) PBPK PBPK / IVIVC Model (Translation) InVitro->PBPK PhysChem Physicochemical (LogP, pKa) PhysChem->PBPK InVivoPK In Vivo PK (Clearance, Kp,uu) PBPK->InVivoPK Predicts InVivoPD In Vivo PD (Target Occupancy) PBPK->InVivoPD Predicts InVivoPK->InVivoPD Drives

    Figure 1: IVIVC workflow translating in vitro and physicochemical data into in vivo PK/PD predictions.

    Part 2: Comparative Data Analysis

    The table below summarizes the quantitative IVIVC data, demonstrating how in vitro metrics accurately predict in vivo performance across the three structural analogs.

    MetricCompound A (Target)Compound B (Alternative 1)Compound C (Alternative 2)
    Structure Modification N-Benzyl, p-ToluidinoN-Benzyl, PhenylaminoN-H, p-Toluidino
    Calculated LogP 3.53.11.8
    In Vitro Papp​ (10⁻⁶ cm/s)24.518.24.1
    In Vitro RLM T1/2​ (min)1835>60
    In Vivo Clearance (mL/min/kg)452812
    In Vivo Brain/Plasma ( Kp,uu​ ) 1.20.80.1

    Data Interpretation: Compound A is the optimal choice for rapid CNS penetration ( Kp,uu​ > 1.0), but its high clearance requires careful dosing formulation. Compound B offers better metabolic stability at the cost of slight reductions in BBB permeability. Compound C is entirely unsuitable for CNS applications due to its inability to cross the BBB.

    Part 3: Self-Validating Experimental Protocols (Trustworthiness)

    To ensure the integrity of the IVIVC model, the supporting in vitro and in vivo assays must function as self-validating systems. The following protocols include mandatory internal controls.

    Protocol 1: Caco-2 Permeability Assay (Predicting BBB Penetration)

    Establishing IVIVC for CNS drugs requires [3].

    • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

    • Dosing: Add 10 µM of the test compound in HBSS buffer (pH 7.4) to the apical chamber.

    • Incubation & Sampling: Incubate at 37°C. Collect 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

    • Quantification: Analyze via LC-MS/MS. Calculate Papp​=(dQ/dt)/(C0​×A) .

    • Self-Validation Check: Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp​ exceeds 1×10−6 cm/s, the monolayer is compromised, and the data must be discarded. Use Verapamil as a high-permeability positive control.

    Protocol 2: Rat Liver Microsomal (RLM) Stability Assay (Predicting Clearance)
    • Reaction Mixture: Combine 1 µM test compound, 0.5 mg/mL RLM protein, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

    • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard (IS).

    • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the % compound remaining and calculate intrinsic clearance ( CLint​ ).

    • Self-Validation Check: Run a parallel negative control without NADPH to differentiate CYP450-mediated metabolism from chemical instability. Use Testosterone as a high-clearance positive control.

    Protocol 3: In Vivo Pharmacokinetic Profiling

    To finalize the [4], in vivo data must be collected.

    • Administration: Administer the compound via IV bolus (1 mg/kg) to male Sprague-Dawley rats (n=3 per compound).

    • Sampling: Collect serial blood samples via a jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours. Collect whole brain tissue at Tmax​ (typically 0.25h for lipophilic piperidines).

    • Processing: Homogenize brain tissue in 3 volumes of PBS. Extract plasma and brain homogenate via protein precipitation with acetonitrile.

    • Calculation: Determine total clearance ( CL ) from the plasma AUC. Calculate Kp,uu​ by adjusting the total brain-to-plasma ratio using fraction unbound ( fu​ ) data obtained from equilibrium dialysis.

    • Self-Validation Check: Monitor the internal standard (IS) peak area variance across all LC-MS/MS injection runs. An IS variance >15% invalidates the extraction batch.

    References

    • A General Framework for Assessing In vitro/In vivo Correlation as a Tool for Maximizing the Benefit‐Risk Ratio of a Treatment Using a Convolution‐Based Modeling Approach. CPT: Pharmacometrics & Systems Pharmacology. URL:[Link]

    • IVIVC Assessment of Two Mouse Brain Endothelial Cell Models for Drug Screening. Pharmaceutics. URL:[Link]

    • Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. Kinam Park. URL:[Link]

    • The Conversion of Amides to Esters with Meerwein's Reagent. Application to the Synthesis of a Carfentanil Precursor. Synthetic Communications. URL:[Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide: Comparing Solid-Phase Extraction (SPE) vs. Liquid-Liquid Extraction (LLE) for the Analysis of Aminoglutethimide (CAS 1164-72-3)

    Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the world of analytical chemistry, particularly within pharmaceutical analysis, the quality of your re...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the world of analytical chemistry, particularly within pharmaceutical analysis, the quality of your results is fundamentally dependent on the quality of your sample preparation. The adage 'garbage in, garbage out' has never been more relevant. Today, we will dissect two of the most common extraction techniques—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—through the specific lens of analyzing Aminoglutethimide (AG), CAS 1164-72-3.

    Aminoglutethimide is an aromatase inhibitor used in the treatment of various cancers.[1][2][3] Accurate quantification of this compound in biological matrices such as plasma or urine is critical for pharmacokinetic studies and therapeutic drug monitoring. The choice of extraction method directly impacts the accuracy, precision, and throughput of the final analytical method (e.g., LC-MS, HPLC). This guide moves beyond a simple listing of procedural steps to explore the causality behind our methodological choices, providing you with the rationale needed to develop robust and reliable analytical protocols.

    PART 1: Physicochemical Properties of Aminoglutethimide – The Blueprint for Extraction

    Before we can compare extraction strategies, we must first understand the molecule we are targeting. The physicochemical properties of Aminoglutethimide dictate its behavior in different solvents and its interaction with various solid phases.

    PropertyValueImplication for Extraction Strategy
    Chemical Name 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dioneContains a primary aromatic amine (weakly basic) and a piperidinedione (imide) structure.[4]
    Molecular Formula C₁₃H₁₆N₂O₂-
    Molecular Weight 232.28 g/mol Influences diffusion rates but is less critical for LLE/SPE design than polarity.[4]
    LogP 1.2 - 1.3Indicates moderate lipophilicity; the compound is not extremely non-polar or polar.[4]
    Solubility Practically insoluble in water; freely soluble in most organic solvents (acetone, DMSO, ethanol).[1][4][5]High organic solubility favors extraction from aqueous matrices into an organic phase.
    BCS Class Class IIClassified as a Biopharmaceutics Classification System (BCS) Class II drug due to its poor aqueous solubility.[6]

    Expert Analysis: The two most critical features of Aminoglutethimide for extraction design are its moderate lipophilicity (LogP ~1.2) and the presence of a weakly basic aromatic amine group . This dual nature allows us to employ either hydrophobic interactions (for reversed-phase SPE) or pH-modulated partitioning (for LLE and ion-exchange SPE) to achieve separation from endogenous matrix components.

    PART 2: The Established Workhorse: Liquid-Liquid Extraction (LLE)

    LLE is a classic, foundational technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and a water-immiscible organic solvent.[7][8]

    The "Why": Causality in LLE Method Design for Aminoglutethimide

    The core principle of LLE is to manipulate the chemical environment to make the analyte of interest preferentially partition into the organic phase, leaving polar interferences behind in the aqueous phase.

    • Choice of Solvent: Given AG's moderate LogP, solvents like dichloromethane or ethyl acetate are suitable candidates. Dichloromethane is an effective, dense solvent that forms the bottom layer, simplifying separation.[9]

    • The Critical Role of pH: This is the most important parameter for extracting a weakly basic compound like AG. The aromatic amine group can be protonated (R-NH₃⁺) at low pH or deprotonated (R-NH₂) at high pH. The charged, protonated form is water-soluble, while the neutral, deprotonated form is significantly more soluble in organic solvents. To maximize extraction efficiency, we must adjust the pH of the aqueous sample to be at least 2 units above the pKa of the amine group, ensuring it exists predominantly in its neutral state.

    Experimental Protocol: LLE of Aminoglutethimide from Human Plasma

    This protocol is a self-validating system; consistent phase separation and high recovery are indicators of a successful extraction.

    • Sample Preparation: To 1.0 mL of human plasma in a 15 mL polypropylene centrifuge tube, add 1.0 mL of an alkaline buffer (e.g., 0.1 M Sodium Bicarbonate, pH 9.0). Vortex for 15 seconds.

    • Extraction: Add 5.0 mL of dichloromethane to the tube.

    • Mixing: Cap the tube and mix using a rocker or vortexer for 10 minutes to facilitate analyte partitioning. Causality Note: Gentle, prolonged mixing is often preferred over vigorous shaking to prevent the formation of emulsions, a common problem in LLE that complicates phase separation.[10]

    • Phase Separation: Centrifuge the tube at 4000 x g for 10 minutes to achieve a clean separation between the upper aqueous layer and the lower organic layer (dichloromethane).

    • Collection: Carefully aspirate the upper aqueous layer and discard. Transfer the lower organic layer containing the analyte to a clean glass tube.

    • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the analytical instrument (e.g., 50:50 Acetonitrile:Water) for subsequent analysis.

    LLE Workflow Diagram

    LLE_Workflow Sample 1. Plasma Sample (1 mL) Buffer 2. Add Alkaline Buffer (pH 9.0) Sample->Buffer Solvent 3. Add Dichloromethane (5 mL) Buffer->Solvent Mix 4. Mix (10 min) Solvent->Mix Centrifuge 5. Centrifuge (4000 x g) Mix->Centrifuge Collect 6. Collect Organic Layer Centrifuge->Collect Evap 7. Evaporate to Dryness Collect->Evap Recon 8. Reconstitute Evap->Recon Analysis Inject for Analysis Recon->Analysis

    Caption: Liquid-Liquid Extraction (LLE) workflow for Aminoglutethimide.

    PART 3: The Modern Approach: Solid-Phase Extraction (SPE)

    SPE is a more advanced sample preparation technique that uses a solid sorbent, typically packed into a cartridge, to selectively adsorb the analyte from the liquid sample.[11] Interferences are washed away, and the purified analyte is then eluted with a small volume of organic solvent.

    The "Why": Causality in SPE Method Design for Aminoglutethimide

    SPE offers higher selectivity and cleaner extracts compared to LLE by leveraging specific chemical interactions between the analyte and a solid sorbent.[12]

    • Sorbent Selection: The moderate lipophilicity of AG makes it an ideal candidate for Reversed-Phase SPE . A polymeric reversed-phase sorbent (e.g., Waters Oasis HLB, Phenomenex Strata-X) is an excellent choice. These sorbents offer high capacity and stability across a wide pH range, and their hydrophilic-lipophilic balance provides robust retention for a broad range of compounds, including moderately polar ones like AG. A traditional silica-based C18 sorbent is also a viable option.[13]

    • Methodology Rationale (The 4 Steps):

      • Condition (Methanol): This step wets the hydrophobic sorbent and solvates the bonded phase, making it accessible for analyte interaction.

      • Equilibrate (Water): This removes the organic conditioning solvent and prepares the sorbent for the aqueous sample.

      • Load (Sample): The sample is passed through the sorbent. AG is retained by hydrophobic interactions between its ethyl and phenyl groups and the sorbent's stationary phase.

      • Wash (e.g., 5% Methanol in Water): This is a critical step for selectivity. A weak organic wash removes polar, water-soluble interferences that may have been weakly retained, without eluting the target analyte.

      • Elute (e.g., Methanol or Acetonitrile): A strong organic solvent disrupts the hydrophobic interactions, eluting the purified and concentrated AG from the sorbent.

    Experimental Protocol: SPE of Aminoglutethimide from Human Plasma

    This protocol is designed for high recovery and reproducibility, which are hallmarks of a well-developed SPE method.

    • Sample Pre-treatment: To 1.0 mL of human plasma, add 1.0 mL of 2% phosphoric acid in water. Vortex for 15 seconds. Causality Note: Acidification ensures the analyte is protonated and disrupts protein binding, while also minimizing hydrophobic binding of interfering proteins to the sorbent.

    • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg / 1 mL) by passing 1 mL of Methanol.

    • Equilibration: Equilibrate the cartridge by passing 1 mL of reagent-grade water. Do not allow the sorbent bed to go dry.

    • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

    • Wash: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.

    • Elution: Elute the Aminoglutethimide from the cartridge with 1 mL of Methanol into a clean collection tube.

    • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for analysis.

    SPE Workflow Diagram

    SPE_Workflow cluster_cartridge SPE Cartridge Condition 2. Condition (1 mL Methanol) Equilibrate 3. Equilibrate (1 mL Water) Condition->Equilibrate Load 4. Load Sample Equilibrate->Load Wash 5. Wash (1 mL 5% MeOH) Load->Wash Elute 6. Elute (1 mL Methanol) Wash->Elute Evap 7. Evaporate to Dryness Elute->Evap Sample 1. Pre-treat Plasma (Acidify) Sample->Load Recon 8. Reconstitute Evap->Recon Analysis Inject for Analysis Recon->Analysis

    Caption: Solid-Phase Extraction (SPE) workflow for Aminoglutethimide.

    PART 4: Head-to-Head Comparison: Performance & Practicality

    The choice between SPE and LLE often comes down to a trade-off between cost, time, and the required data quality. Below is a summary based on experimental data for similar pharmaceutical compounds and established principles.[14]

    MetricLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Advantage
    Analyte Recovery Typically 70-90%. A study on AG reported >80.9%.[9]Typically >85-95% with method optimization.SPE
    Reproducibility (%RSD) 5-15%<5%SPE
    Selectivity / Matrix Effect Lower; co-extracts more endogenous compounds, leading to higher matrix effects in LC-MS.Higher; specific wash steps provide much cleaner extracts and reduced matrix effects.SPE
    Solvent Consumption High (e.g., 5-10 mL per sample).[10]Low (e.g., 2-4 mL per sample).[12][15]SPE
    Time per Sample (Manual) 15-25 minutes.10-20 minutes.SPE
    Automation Potential Difficult; requires complex robotics.High; easily automated on 96-well plates for high-throughput screening.[15][16]SPE
    Cost per Sample Low (solvents are cheap, no special consumables).Higher (cost of SPE cartridges).[17]LLE
    Common Issues Emulsion formation, phase breakthrough, labor-intensive.[10][16]Sorbent clogging, inconsistent flow, method development can be complex.[17]N/A

    Conclusion & Senior Scientist Recommendation

    Both LLE and SPE are viable methods for extracting Aminoglutethimide from biological matrices. The optimal choice is dictated by the specific goals and constraints of your laboratory.

    • Liquid-Liquid Extraction (LLE) remains a simple and cost-effective technique.[17] It is well-suited for laboratories that process a small number of samples, where initial setup costs must be minimized, or for well-established legacy methods. However, its significant solvent consumption, potential for emulsions, and lower selectivity make it less ideal for modern, high-throughput environments.[18][19]

    • Solid-Phase Extraction (SPE) is, by most performance metrics, the superior technique.[12][14] It provides higher and more consistent recoveries, significantly cleaner extracts, and drastically reduces solvent waste.[15] Its compatibility with automation makes it the undisputed gold standard for regulated bioanalysis, clinical trials, and any application demanding high throughput and utmost data quality.[8]

    Final Recommendation: For research and development settings focused on robust, reproducible, and high-quality data for Aminoglutethimide analysis, Solid-Phase Extraction is the strongly recommended method. The initial investment in method development and consumable costs is far outweighed by the long-term benefits of improved data integrity, higher throughput, and reduced solvent usage.

    References

    • PubChem. (n.d.). Aminoglutethimide. National Center for Biotechnology Information. Retrieved from [Link]

    • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes? Retrieved from [Link]

    • Phenomenex. (2017, May 17). SPE vs LLE: A Battle of Methods. Science Unfiltered. Retrieved from [Link]

    • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

    • Hawach Scientific. (n.d.). Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Retrieved from [Link]

    • MPG.PuRe. (2021, December 28). Multicomponent Materials to Improve Solubility: Eutectics of Drug Aminoglutethimide. Retrieved from [Link]

    • Aurora Biomed. (2020, December 11). Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. Retrieved from [Link]

    • Lab Manager. (2025, March 7). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? Retrieved from [Link]

    • Hawach Scientific. (2026, January 20). Advantages of Solid Phase Extraction. Retrieved from [Link]

    • Al-Busaidi, J. K., Al-Wahaibi, L. H., & Al-Harrasi, A. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Taibah University for Science, 16(1), 1-16. Retrieved from [Link]

    • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

    • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]

    • SCION Instruments. (2025, April 28). How Can We Improve Our Solid Phase Extraction Processes? Retrieved from [Link]

    • Schanche, J. S., et al. (1984). Determination of aminoglutethimide and N-acetylaminoglutethimide in human plasma by reversed-phase liquid chromatography. Therapeutic Drug Monitoring, 6(2), 221-226. Retrieved from [Link]

    • PharmaCompass. (n.d.). Aminoglutethimide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

    • Aboul-Enein, H. Y., & Al-Badr, A. A. (1993). Liquid chromatographic separation and measurement of optical isomers of aminoglutethimide and its acetyl metabolite in plasma, saliva, and urine. Journal of Liquid Chromatography, 16(10), 2231-2241. Retrieved from [Link]

    • Hefnawy, M. M., Al-Majed, A. A., & Aboul-Enein, H. Y. (2003). Stereoselective determination of pyridoglutethimide enantiomers in serum with a chiral cellulose-based high-performance liquid chromatographic column using solid phase extraction and UV detection. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 963-971. Retrieved from [Link]

    • ResearchGate. (n.d.). Determination of aminoglutethimide and N-acetylaminoglutethimide in human plasma by reversed-phase liquid chromatography. Retrieved from [Link]

    • Robinson, B. A., & Cornell, F. N. (1983). Liquid-chromatographic determination of aminoglutethimide in plasma. Clinical Chemistry, 29(6), 1104-1105. Retrieved from [Link]

    • Al-Badr, A. A., & Aboul-Enein, H. Y. (1999). Determination of aminoglutethimide enantiomers as dansyl derivative in human plasma by HPLC with fluorescence detection. Archiv der Pharmazie, 332(4), 145-147. Retrieved from [Link]

    • ResearchGate. (n.d.). Enantioseparation of aminoglutethimide and thalidomide by high performance liquid chromatography or supercritical fluid chromatography on mono-2 and mono-6-O-pentenyl-beta-cyclodextrin-based chiral stationary phases. Retrieved from [Link]

    • Wikipedia. (n.d.). Aminoglutethimide. Retrieved from [Link]

    • Robinson, B. A., & Cornell, F. N. (1983). Liquid-chromatographic determination of aminoglutethimide in plasma. Clinical Chemistry, 29(6), 1104–1105. Retrieved from [Link]

    Sources

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